Phleomycin G
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
11031-15-5 |
|---|---|
Molekularformel |
C65H108N26O21S2 |
Molekulargewicht |
1653.9 g/mol |
IUPAC-Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[4-[[N'-[4-[[N'-[4-(diaminomethylideneamino)butyl]carbamimidoyl]amino]butyl]carbamimidoyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-4,5-dihydro-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C65H108N26O21S2/c1-27-40(88-53(91-51(27)68)32(19-38(67)95)83-20-31(66)52(69)101)57(105)90-42(48(33-21-75-26-84-33)110-61-50(46(99)44(97)36(22-92)109-61)111-60-47(100)49(112-65(74)107)45(98)37(23-93)108-60)58(106)85-29(3)43(96)28(2)54(102)89-41(30(4)94)56(104)77-18-11-39-86-35(25-113-39)59-87-34(24-114-59)55(103)76-12-5-7-14-79-63(72)81-16-9-10-17-82-64(73)80-15-8-6-13-78-62(70)71/h21,24,26,28-32,35-37,41-50,60-61,83,92-94,96-100H,5-20,22-23,25,66H2,1-4H3,(H2,67,95)(H2,69,101)(H2,74,107)(H,75,84)(H,76,103)(H,77,104)(H,85,106)(H,89,102)(H,90,105)(H2,68,88,91)(H4,70,71,78)(H3,72,79,81)(H3,73,80,82) |
InChI-Schlüssel |
JDNKEWBGOHYIEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)NCCCCNC(=NCCCCNC(=NCCCCN=C(N)N)N)N)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Phleomycin G from Streptomyces verticillus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phleomycin G is a glycopeptide antibiotic belonging to the bleomycin family, a group of structurally related natural products with significant antitumor and antibiotic properties.[1][2] It is produced by the Gram-positive soil bacterium, Streptomyces verticillus.[1][3] Phleomycin is notable for its use as a selective agent in molecular biology and for its mechanism of action, which involves the cleavage of DNA.[1][2][4] Structurally similar to the clinically used anticancer drug bleomycin, phleomycin serves as an important model for studying DNA-damaging agents and the biosynthesis of complex natural products.[5][6] This guide provides an in-depth technical overview of this compound, focusing on its biosynthesis, mechanism of action, relevant quantitative data, and key experimental protocols.
Biosynthesis of this compound
The biosynthesis of phleomycin is a complex process orchestrated by a large biosynthetic gene cluster (BGC), often referred to as the bleomycin (blm) gene cluster, in Streptomyces verticillus ATCC15003.[5][7][8] This cluster encodes a hybrid enzymatic system that combines nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs) to assemble the molecule's unique peptide-polyketide backbone.[5][8][9]
The blm gene cluster contains approximately 30 genes.[5][9] Central to this cluster are 10 NRPS genes and one PKS gene that work in a modular, assembly-line fashion.[5][9] Each module is responsible for recognizing, activating, and incorporating a specific amino acid or extender unit into the growing chain. The process involves the sequential action of these modules to build the complex aglycone core, which is subsequently modified by glycosylation and other tailoring enzymes to yield the final phleomycin molecule.[9] This hybrid system is a remarkable example of modular biosynthesis, offering potential for combinatorial biosynthesis and the generation of novel bleomycin analogs through genetic engineering.[7][10][11]
Caption: Biosynthetic pathway of Phleomycin via a hybrid NRPS/PKS system.
Mechanism of Action
Phleomycin exerts its cytotoxic effects by causing DNA damage.[1][12] The process is initiated by the binding and intercalation of the phleomycin molecule into the DNA double helix, primarily through its planar bithiazole moiety.[1][3] However, binding alone is not sufficient for its activity. The DNA cleavage activity is dependent on the chelation of a metal ion, typically copper in its commercially available form, which is thought to be reduced to a more reactive state in the cellular environment.[12][13]
In the presence of a reducing agent (such as dithiothreitol or cellular glutathione) and molecular oxygen, the phleomycin-metal complex generates reactive oxygen species (ROS), such as superoxide and hydroxyl radicals.[12][13] These highly reactive species attack the deoxyribose backbone of the DNA, leading to both single-strand and double-strand breaks.[12][14] This destruction of DNA integrity inhibits DNA replication, blocks cells in the S-phase of the cell cycle, and ultimately triggers apoptosis or cell death.[1][12]
Caption: Mechanism of Phleomycin-induced DNA cleavage and cell death.
Quantitative Data Summary
The following tables summarize key quantitative data related to phleomycin and bleomycin production and its application as a selective agent.
Table 1: Production Titers of Bleomycin in S. verticillus
| Strain/Condition | Bleomycin A2 Yield (mg/L) | Bleomycin B2 Yield (mg/L) | Citation |
|---|---|---|---|
| Wild-Type (Complex Medium) | 22.18 ± 3.29 | 38.26 ± 2.36 | [15] |
| Engineered Strain (GlcNAc induction) | 61.79 | 36.9 | [6][15][16] |
| Recombinant (6 copies of BGC) | - | 9.59-fold increase vs. WT |[17] |
Table 2: Recommended Concentrations for Phleomycin Selection
| Organism/Cell Type | Effective Concentration (µg/mL) | Citation(s) |
|---|---|---|
| Escherichia coli | 5 | [2] |
| Yeasts | 10 | [2][3] |
| Filamentous Fungi | 10 - 150 | [2][3] |
| Plant Cells | 5 - 25 | [2] |
| Eukaryotic Microorganisms | 5 - 50 |[2] |
Experimental Protocols
Protocol 1: Isolation of Phleomycin from S. verticillus Culture
This protocol provides a general workflow for the isolation and purification of glycopeptide antibiotics from Streptomyces cultures.
-
Fermentation: Inoculate Streptomyces verticillus ATCC 15003 spores into a suitable seed medium and incubate for 48 hours. Transfer the seed culture into a production medium (e.g., complex fermentation medium) and cultivate for 7 days.[15][16]
-
Harvesting: Separate the mycelial biomass from the culture broth by centrifugation or filtration. The phleomycin, being water-soluble, will be primarily in the supernatant.
-
Extraction: Apply the supernatant to an adsorbent resin column (e.g., Amberlite XAD series) to capture the glycopeptide antibiotics.
-
Elution: Wash the resin to remove impurities and then elute the phleomycin fraction using an organic solvent gradient (e.g., aqueous methanol or acetone).
-
Purification: Further purify the crude extract using a series of chromatographic techniques. This may include ion-exchange chromatography followed by reversed-phase high-performance liquid chromatography (HPLC) to separate different phleomycin and bleomycin analogs.
-
Analysis: Confirm the identity and purity of this compound using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: In Vitro DNA Cleavage Assay
This assay assesses the ability of purified phleomycin to induce DNA strand breaks.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of 20-50 µg/mL.
-
Purified this compound at the desired concentrations.
-
A reducing agent, such as 1 mM dithiothreitol (DTT).
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding a loading dye containing a chelating agent like EDTA.
-
Analysis: Analyze the DNA products by agarose gel electrophoresis. Visualize the DNA bands under UV light after staining with ethidium bromide or SYBR Safe.
-
Interpretation: Undamaged supercoiled DNA migrates fastest. Single-strand breaks convert it to a slower-migrating relaxed circular form. Double-strand breaks produce the slowest-migrating linear form. The degree of conversion indicates the DNA cleavage activity.
-
Caption: General experimental workflow for this compound studies.
Resistance to Phleomycin
Resistance to phleomycin is conferred by specific resistance genes, most notably the Sh ble gene isolated from Streptoalloteichus hindustanus.[3][4] This gene encodes a small (~14 kDa) protein that acts as a sequestration agent.[1][4] The resistance protein binds to the phleomycin molecule with high affinity in a 1:1 stoichiometric ratio.[4] This binding physically prevents the antibiotic from intercalating with DNA, thereby neutralizing its DNA cleavage activity and rendering the cell resistant.[1][3][4] The ble gene is widely used as a dominant selectable marker in genetic transformation experiments across a broad range of organisms, from bacteria to mammalian cells.[18][19]
Conclusion
This compound, a glycopeptide antibiotic from Streptomyces verticillus, remains a molecule of high interest for both basic research and applied science. Its complex biosynthesis via a hybrid NRPS-PKS system offers a fascinating model for natural product synthesis and a platform for bioengineering novel therapeutics. The well-characterized mechanism of metal-dependent DNA cleavage provides fundamental insights into DNA-drug interactions and cellular responses to damage. For drug development professionals and molecular biologists, this compound and its associated resistance gene are invaluable tools, enabling advancements in genetic engineering and the ongoing search for new anticancer and antimicrobial agents.
References
- 1. genaxxon.com [genaxxon.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. invivogen.com [invivogen.com]
- 4. usbio.net [usbio.net]
- 5. The biosynthetic gene cluster for the antitumor drug bleomycin from Streptomyces verticillus ATCC15003 supporting functional interactions between nonribosomal peptide synthetases and a polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of bleomycin production in Streptomyces verticillus through global metabolic regulation of N-acetylglucosamine and assisted metabolic profiling analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cloning and characterization of the bleomycin biosynthetic gene cluster from Streptomyces verticillus ATCC15003 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. researchgate.net [researchgate.net]
- 11. In vivo manipulation of the bleomycin biosynthetic gene cluster in Streptomyces verticillus ATCC15003 revealing new insights into its biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The mechanism of DNA breakage by phleomycin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mode of Action of Phleomycin on Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancement of bleomycin production in Streptomyces verticillus through global metabolic regulation of N-acetylglucosamine and assisted metabolic profiling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Remarkable enhancement of bleomycin production through precise amplification of its biosynthetic gene cluster in Streptomyces verticillus | EurekAlert! [eurekalert.org]
- 18. Phleomycin resistance encoded by the ble gene from transposon Tn 5 as a dominant selectable marker in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phleomycin resistance as a dominant selectable marker in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Phleomycin G vs. Bleomycin: A Technical Guide for Molecular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of Phleomycin G and Bleomycin, two structurally related glycopeptide antibiotics with significant applications in molecular biology and cancer research. This document outlines their core mechanisms of action, provides quantitative data for experimental use, details key experimental protocols, and visualizes their molecular interactions and experimental workflows.
Core Principles: Mechanism of Action and Chemical Structure
This compound and Bleomycin are members of the same family of antibiotics, isolated from Streptomyces verticillus.[1][2] Their biological activity stems from their ability to bind and intercalate with DNA, leading to single- and double-strand breaks.[3][4][5] This process is dependent on the presence of a metal ion, typically iron (Fe(II)) or copper(II), and molecular oxygen.[6][7][8] The metal-antibiotic complex generates reactive oxygen species, such as superoxide and hydroxide radicals, which attack the phosphodiester backbone of DNA, causing cleavage.[2][6]
While structurally similar, subtle differences in their terminal amine moieties lead to variations in their biological activity and primary applications. Bleomycin is a well-established anticancer agent used in chemotherapy, while this compound is predominantly used as a selective agent in molecular biology.[1][7]
Resistance Mechanisms
Resistance to both Phleomycin and Bleomycin is conferred by the product of the Sh ble gene, originally isolated from Streptoalloteichus hindustanus.[3][9] This gene encodes a 14 kDa protein that stoichiometrically binds to the antibiotics, preventing them from intercalating with DNA and thereby neutralizing their cytotoxic effects.[1][9] Other resistance mechanisms include the expression of bleomycin-binding proteins (e.g., from transposon Tn5) and enzymes like Bleomycin hydrolase that inactivate the drug.[10][11]
Quantitative Data for Experimental Design
The following tables summarize key quantitative parameters for the use of this compound and Bleomycin in various molecular biology applications. It is important to note that optimal concentrations can vary significantly between different cell lines and experimental conditions. Therefore, it is always recommended to perform a dose-response (kill curve) experiment to determine the optimal concentration for your specific cell type.
Table 1: this compound Selection Concentrations
| Organism/Cell Type | Recommended Concentration Range | Reference |
| E. coli | 5 µg/mL | [12] |
| Saccharomyces cerevisiae | 10 µg/mL | [13] |
| Filamentous Fungi | 25 - 150 µg/mL | [3] |
| Mammalian Cells | 5 - 50 µg/mL | [12][13] |
| Penicillium digitatum (Spores) | 50 µg/mL | [14] |
| Penicillium digitatum (Mycelium) | 200 µg/mL | [14] |
Table 2: Bleomycin Concentrations for DNA Damage Induction
| Cell Line | Concentration for DNA Damage | Incubation Time | Reference |
| HCT116 (weak exposure) | 0.5 mU/mL | Up to 12 hours | [15] |
| HCT116 (strong exposure) | 5 mU/mL | Up to 12 hours | [15] |
| NT2 (LD50) | 400 µg/mL | 24 hours | [16] |
| NT2 (LD50) | 100 µg/mL | 48 hours | [16] |
| NT2 (LD50) | 20 µg/mL | 72 hours | [16] |
Experimental Protocols
Protocol for Establishing a Stable Mammalian Cell Line using this compound
This protocol outlines the steps for selecting a stable mammalian cell line expressing a gene of interest from a plasmid containing the Sh ble resistance gene.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Transfection reagent
-
Plasmid DNA containing the gene of interest and the Sh ble resistance cassette
-
This compound stock solution (e.g., 20 mg/mL)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Culture plates/flasks
Methodology:
-
Determine Optimal this compound Concentration (Kill Curve):
-
Plate cells at a low density (e.g., 20-25% confluency) in multiple wells or plates.
-
The following day, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0, 5, 10, 20, 40, 60, 80, 100 µg/mL).
-
Incubate the cells and monitor them daily. Replace the selective medium every 3-4 days.
-
Identify the lowest concentration of this compound that causes complete cell death within 7-10 days. This is the optimal concentration for selection.
-
-
Transfection:
-
Plate cells and grow to the optimal confluency for transfection according to the manufacturer's protocol for your chosen transfection reagent.
-
Transfect the cells with the plasmid DNA containing your gene of interest and the Sh ble resistance gene.
-
Incubate for 24-48 hours post-transfection to allow for gene expression.
-
-
Selection of Stable Transfectants:
-
Split the transfected cells into larger culture vessels at a low density.
-
Replace the growth medium with a selective medium containing the predetermined optimal concentration of this compound.
-
Continue to incubate the cells, replacing the selective medium every 3-4 days.
-
Observe the culture for the formation of resistant colonies (foci), which typically appear within 1-3 weeks.
-
-
Isolation and Expansion of Clonal Cell Lines:
-
Once colonies are visible, use cloning cylinders or a sterile pipette tip to isolate individual colonies.
-
Transfer each colony to a separate well of a multi-well plate.
-
Expand each clonal population in the selective medium.
-
Cryopreserve and further characterize the stable cell lines.
-
Protocol for Induction of DNA Double-Strand Breaks using Bleomycin
This protocol provides a general framework for inducing DNA damage in cultured mammalian cells for subsequent analysis (e.g., by comet assay, γH2AX staining).
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Bleomycin sulfate stock solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Reagents for downstream analysis of DNA damage
Methodology:
-
Cell Plating:
-
Plate cells at a density appropriate for the planned downstream analysis. Allow cells to adhere and enter the exponential growth phase (typically 24 hours).
-
-
Bleomycin Treatment:
-
Prepare fresh dilutions of Bleomycin in a complete culture medium to the desired final concentrations (refer to Table 2 for guidance).
-
Remove the existing medium from the cells and replace it with the Bleomycin-containing medium.
-
Incubate the cells for the desired duration (e.g., 1 to 24 hours). The incubation time will depend on the desired level of DNA damage and the specific research question.
-
-
Post-Incubation Processing:
-
After incubation, wash the cells with PBS to remove the Bleomycin.
-
Harvest the cells (e.g., by trypsinization) or fix them directly on the culture vessel, depending on the requirements of the downstream assay.
-
Proceed with the analysis of DNA double-strand breaks (e.g., immunofluorescence for γH2AX, comet assay, etc.).
-
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of DNA Cleavage
The following diagram illustrates the general mechanism by which Phleomycin and Bleomycin induce DNA strand breaks.
Caption: Mechanism of DNA cleavage by Phleomycin/Bleomycin.
Experimental Workflow for Stable Cell Line Generation
This diagram outlines the key steps involved in generating a stable cell line using this compound as a selection agent.
Caption: Workflow for generating stable cell lines with Phleomycin.
References
- 1. genaxxon.com [genaxxon.com]
- 2. What is the mechanism of Bleomycin Sulfate? [synapse.patsnap.com]
- 3. invivogen.com [invivogen.com]
- 4. Phleomycin complex - Coordination mode and in vitro cleavage of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Induction of single- and double-strand breaks in linear and superhelical DNA by phleomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bleomycin - Wikipedia [en.wikipedia.org]
- 8. Bleomycin-induced DNA cleavage: studies in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zeocin™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - EE [thermofisher.com]
- 10. Bleomycin-resistance gene derived from the transposon Tn5 confers selective advantage to Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular and structural biology of bleomycin and its resistance determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. 101.200.202.226 [101.200.202.226]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Sh ble Gene for Phleomycin Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Sh ble gene, its protein product, and its application in conferring resistance to Phleomycin and its derivative, Zeocin™. It is designed to be a core resource for researchers utilizing this powerful selectable marker in their work.
Introduction: The Sh ble Gene and Phleomycin
The Sh ble gene, originating from Streptoalloteichus hindustanus, encodes a 13.665 kDa protein known as the Bleomycin resistance protein (BRP). This protein provides resistance to the bleomycin/phleomycin family of antibiotics, which are potent DNA-damaging agents. Zeocin™, a common formulation of phleomycin D1, is widely used in molecular biology for the selection of genetically modified organisms.[1][2][3]
Phleomycin and Zeocin™ are glycopeptide antibiotics that intercalate into DNA and cause double-strand breaks, leading to cell death.[3][4] Their broad-spectrum toxicity makes them effective against a wide range of organisms, including bacteria, yeast, plants, and mammalian cells.[1][4] The Sh ble gene product confers resistance by binding to these antibiotics in a stoichiometric (1:1) ratio, thereby preventing them from cleaving DNA.[1][3] This makes the Sh ble gene a versatile selectable marker for a variety of host organisms.
Mechanism of Action
The mechanism of Phleomycin/Zeocin™ action and the subsequent resistance conferred by the Sh ble protein is a multi-step process.
Activation of Phleomycin/Zeocin™
Phleomycin and its derivatives are typically chelated with copper ions (Cu²⁺), which keeps them in an inactive state.[1][2][3] Upon entering a cell, the copper ion is reduced to Cu¹⁺ and removed by intracellular sulfhydryl compounds.[1][2] This activation step is crucial for the antibiotic's cytotoxic effects.
DNA Damage by Activated Phleomycin/Zeocin™
Once activated, the antibiotic binds to DNA and induces double-strand breaks, a highly toxic form of DNA damage that ultimately leads to cell death.[3][4] The planar bithiazole-containing moiety of the molecule intercalates into the DNA, while the metal ion chelating portion, in complex with iron (II) and molecular oxygen, is responsible for the DNA degradation.[5]
Resistance through Sequestration by the Sh ble Protein
The Sh ble gene product, a 13.665 Da protein, provides resistance by directly binding to the activated Phleomycin/Zeocin™ molecules.[1][2] This binding occurs with a strong affinity and in a one-to-one ratio, effectively sequestering the antibiotic and preventing it from interacting with and cleaving the host cell's DNA.[1][3] While highly effective, some studies suggest that the detoxification may not be absolute, and some level of DNA cleavage can still occur even in resistant cells.[6][7]
Signaling Pathway: Phleomycin Action and Resistance
Caption: Mechanism of Phleomycin action and Sh ble resistance.
Quantitative Data
The effective concentration of Phleomycin/Zeocin™ for selection varies depending on the organism and cell type. It is crucial to determine the optimal concentration for each experimental system.
| Organism/Cell Type | Recommended Zeocin™ Concentration (µg/mL) | Key Considerations |
| E. coli | 25 - 50 | Use low salt LB medium (NaCl < 5 g/L) at pH 7.5. Avoid strains with the Tn5 transposon.[1][2][5] |
| Yeast (S. cerevisiae, P. pastoris) | 50 - 300 | Sensitivity is strain-dependent. Optimize pH of the medium (6.5-8.0).[1][2][8] |
| Mammalian Cells | 50 - 1000 (average 250 - 400) | Perform a kill curve to determine the optimal concentration for your specific cell line.[1][2][8] |
| Chlamydomonas reinhardtii | 3 - 5 (mitochondrial expression) | Lower concentrations are effective for mitochondrial expression systems.[9] |
Experimental Protocols
Determining Optimal Zeocin™ Concentration (Kill Curve) for Mammalian Cells
This protocol is essential to establish the minimum concentration of Zeocin™ required to kill non-transfected cells.
-
Cell Plating: Plate cells at a density that allows them to be approximately 25% confluent after 24 hours. Prepare a series of plates for different Zeocin™ concentrations.[1][2]
-
Addition of Zeocin™: After 24 hours, replace the medium with fresh medium containing varying concentrations of Zeocin™ (e.g., 0, 50, 100, 200, 400, 600, 800, 1000 µg/mL).[1][2]
-
Incubation and Observation: Incubate the cells and replenish the selective medium every 3-4 days.[1][2]
-
Analysis: Observe the percentage of surviving cells over a period of 1-2 weeks. The optimal concentration for selection is the lowest concentration that kills the majority of the cells within this timeframe.[1][2]
Experimental Workflow: Kill Curve Determination
Caption: Workflow for generating stable mammalian cell lines.
Colony Formation Assay
This assay is used to assess the long-term survival and proliferative capacity of cells after treatment with a cytotoxic agent like Zeocin™.
-
Cell Preparation: Prepare a single-cell suspension of the cells to be tested. 2. Seeding: Seed a low number of cells (e.g., 100-1000 cells) into culture plates.
-
Treatment: Treat the cells with the desired concentrations of Zeocin™ or other compounds.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 1-3 weeks).
-
Fixation and Staining: Fix the colonies with a solution such as methanol or paraformaldehyde, and then stain them with a dye like crystal violet to visualize them. 6. Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
#### 4.4. Cell Viability Assays (e.g., MTT, MTS, Resazurin)
These colorimetric assays provide a quantitative measure of cell viability and can be used to determine the IC50 (half-maximal inhibitory concentration) of Zeocin™.
-
Cell Plating: Plate cells in a 96-well plate and allow them to adhere. 2[10]. Treatment: Add various concentrations of Zeocin™ to the wells.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Addition of Reagent: Add the viability reagent (e.g., MTT, MTS, or resazurin) to each well. 5[10]. Incubation: Incubate for a short period to allow for the conversion of the reagent by viable cells. 6[10]. Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader. The signal is proportional to the number of viable cells.
Logical Relationships and Applications
The Sh ble gene is a powerful tool for positive selection in a wide array of molecular biology applications.
Logical Relationship: Positive Selection with Sh ble
Caption: Principle of positive selection using the Sh ble gene.
Conclusion
The Sh ble gene, in conjunction with Phleomycin or Zeocin™, provides a robust and versatile system for the selection of genetically modified organisms. A thorough understanding of its mechanism of action and the optimization of selection protocols are critical for its successful implementation in research and development. This guide provides the foundational knowledge and practical protocols to effectively utilize this important molecular tool.
References
- 1. Zeocin™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - US [thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Zeocin - Wikipedia [en.wikipedia.org]
- 4. invivogen.com [invivogen.com]
- 5. 101.200.202.226 [101.200.202.226]
- 6. Resistance to the antibiotic Zeocin by stable expression of the Sh ble gene does not fully suppress Zeocin-induced DNA cleavage in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Zeocin: Selection Antibiotic for Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Stable Expression of Antibiotic-Resistant Gene ble from Streptoalloteichus hindustanus in the Mitochondria of Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Phleomycin G: An In-Depth Technical Guide to its Radiomimetic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phleomycin G is a copper-chelating glycopeptide antibiotic belonging to the bleomycin family, isolated from Streptomyces verticillus. While structurally similar to the widely used chemotherapeutic agent bleomycin, phleomycin exhibits distinct properties that make it a valuable tool in molecular biology and a subject of interest in cancer research. Its potent ability to induce DNA strand breaks mimics the effects of ionizing radiation, earning it the classification of a radiomimetic agent. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, the cellular responses it elicits, and detailed experimental protocols for its study.
Mechanism of Action: A Potent DNA Damaging Agent
This compound exerts its cytotoxic effects primarily through the induction of DNA damage. The process is initiated by the binding and intercalation of the phleomycin molecule into the DNA double helix.[1] In the intracellular environment, this compound chelates metal ions, most notably copper or iron. This complex then undergoes reduction by cellular reducing agents like dithiothreitol or glutathione, leading to the generation of reactive oxygen species (ROS) in close proximity to the DNA.[2] These highly reactive species, such as superoxide and hydroxyl radicals, attack the deoxyribose backbone of the DNA, resulting in both single-strand breaks (SSBs) and double-strand breaks (DSBs).[2][3] This free radical-mediated DNA cleavage is the primary mechanism behind its radiomimetic properties.[4]
While both phleomycin and bleomycin induce DNA breaks, studies have shown that phleomycin can be significantly more effective at producing genetic changes.[4]
Cellular Responses to this compound-Induced DNA Damage
The extensive DNA damage caused by this compound triggers a cascade of cellular responses, primarily orchestrated by the DNA Damage Response (DDR) pathway. These responses are critical in determining the ultimate fate of the cell, which can range from cell cycle arrest and DNA repair to apoptosis.
DNA Damage Response (DDR) Activation
The DSBs induced by this compound are potent activators of the DDR signaling cascade. The primary sensors of these breaks are the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[5][6] Upon activation, these kinases phosphorylate a host of downstream targets to coordinate the cellular response.
Key events in the this compound-induced DDR include:
-
γH2AX Foci Formation: One of the earliest events following a DSB is the phosphorylation of the histone variant H2AX at serine 139, creating γH2AX.[7] These phosphorylated histones accumulate at the sites of DNA damage, forming nuclear foci that can be visualized by immunofluorescence, serving as a reliable marker of DSB formation.[8][9]
-
Activation of Checkpoint Kinases: Activated ATM and ATR phosphorylate and activate the downstream checkpoint kinases Chk1 and Chk2.[10][11] These kinases play a crucial role in halting cell cycle progression to allow time for DNA repair.
-
p53 Activation: The tumor suppressor protein p53 is a key downstream effector of the DDR. Following DNA damage, p53 is stabilized and activated through phosphorylation by ATM/ATR and Chk1/Chk2.[12][13] Activated p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis.[14]
Cell Cycle Arrest
A prominent consequence of this compound treatment is the induction of cell cycle arrest, primarily at the G2/M transition.[15] This arrest is mediated by the DDR pathway, which inhibits the activity of cyclin-dependent kinases (CDKs) required for mitotic entry. Arrest in the G1/S phase has also been observed in some contexts.[8] The purpose of this arrest is to prevent the cell from dividing with damaged DNA, which could lead to genomic instability.
Apoptosis
If the DNA damage induced by this compound is too severe to be repaired, the cell will undergo programmed cell death, or apoptosis.[2] The decision to undergo apoptosis is often mediated by the p53 pathway. High or sustained levels of activated p53 can lead to the transcriptional upregulation of pro-apoptotic proteins, ultimately leading to the activation of caspases and the systematic dismantling of the cell.[16]
Quantitative Data on this compound Activity
The cytotoxic and DNA-damaging effects of this compound are dose-dependent. The following tables summarize available quantitative data on its activity.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Organism | Cell Type | IC50 (µg/mL) | Reference |
| BSFtelo122BC (clone t8) | Trypanosoma brucei | Bloodstream form | 0.08 ± 0.01 | [17] |
| BSFtelo122BC (clone t9) | Trypanosoma brucei | Bloodstream form | 0.07 ± 0.01 | [17] |
| BSFribo122BC (clone r8) | Trypanosoma brucei | Bloodstream form | 0.10 ± 0.01 | [17] |
| BSFribo122BC (clone r10) | Trypanosoma brucei | Bloodstream form | 0.11 ± 0.01 | [17] |
Note: Data on IC50 values for this compound in human cancer cell lines is limited in publicly available literature. The provided data is from a study on stably transformed trypanosome cell lines.
Table 2: Comparison of Cytotoxicity between Phleomycin and Bleomycin
| Finding | Organism/Cell Type | Observation | Reference |
| Genetic Changes | Saccharomyces cerevisiae | Phleomycin was up to 26-fold more effective than bleomycin in producing genetic changes at similar concentrations. | [4] |
| Cytotoxicity | Human Malignant Melanoma | Peplomycin (a derivative of bleomycin) was more cytotoxic than bleomycin in 3 out of 4 samples. | [2][18] |
| Cytotoxicity | Human Myosarcoma | Peplomycin was more cytotoxic than bleomycin in 1 out of 5 samples. | [2][18] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the effects of this compound.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony after treatment with a cytotoxic agent, providing a measure of cell reproductive integrity.[19]
Materials:
-
Cell culture medium and supplements
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Fixative solution (e.g., 6% glutaraldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line to yield approximately 50-150 colonies in the control wells.
-
Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete cell culture medium. A suggested starting concentration range for many mammalian cell lines is 5-50 µg/mL.[20]
-
Remove the medium from the wells and replace it with the this compound-containing medium. Include a vehicle control (medium without this compound).
-
Incubate the cells for a defined period (e.g., 24 hours).
-
-
Colony Formation:
-
After the treatment period, remove the this compound-containing medium, wash the cells gently with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, depending on the growth rate of the cell line, to allow for colony formation.
-
-
Fixation and Staining:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies by adding the fixative solution and incubating for 10-15 minutes at room temperature.
-
Remove the fixative and stain the colonies with the staining solution for 10-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Colony Counting:
-
Count the number of colonies containing at least 50 cells in each well.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[10][21]
Materials:
-
This compound solution
-
PBS (Ca2+ and Mg2+ free)
-
Low melting point (LMP) agarose
-
Normal melting point (NMP) agarose
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralizing buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or propidium iodide)
-
Microscope slides
Protocol:
-
Cell Treatment:
-
Treat cells in suspension or as a monolayer with various concentrations of this compound for a specific duration (e.g., 0.5 µg/mL for 30 minutes to 2 hours).[21]
-
Harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Coat microscope slides with a layer of NMP agarose and allow it to solidify.
-
Mix the cell suspension with LMP agarose and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.
-
-
Lysis:
-
Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Neutralize the slides by washing with neutralizing buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope. The extent of DNA damage is proportional to the amount of DNA that has migrated into the "tail" of the comet.
-
Quantify the DNA damage using specialized software to measure parameters such as tail length, tail moment, and percentage of DNA in the tail.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[22][23]
Materials:
-
This compound solution
-
PBS
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Treat cells with this compound at a desired concentration (e.g., 5-50 µg/mL) for a specific time course (e.g., 12, 24, 48 hours).[15]
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or store for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes or at 4°C overnight.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of the PI.
-
Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25]
Materials:
-
This compound solution
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Treat cells with this compound at various concentrations and for different time points to induce apoptosis.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer immediately after staining.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the action of this compound.
Caption: Mechanism of this compound-induced DNA damage.
References
- 1. crpr-su.se [crpr-su.se]
- 2. researchgate.net [researchgate.net]
- 3. DNA and chromosome damage induced by bleomycin in mammalian cells: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. embopress.org [embopress.org]
- 12. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of p53 in Bleomycin-Induced DNA Damage in the Lung: A Comparative Study with the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. Pingyangmycin and Bleomycin Share the Same Cytotoxicity Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
Core Mechanism of Phleomycin G-Induced DNA Damage
An In-Depth Technical Guide on Phleomycin G's Effect on DNA Double-Strand Breaks
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which this compound induces DNA double-strand breaks (DSBs), the subsequent cellular responses, and the experimental protocols used to study these effects. This compound, a glycopeptide antibiotic belonging to the bleomycin family, is a potent radiomimetic agent widely used in molecular biology and cancer research to induce DNA damage and select for transformed cells. Its ability to create cytotoxic DSBs makes it an invaluable tool for investigating DNA repair pathways, cell cycle checkpoints, and the efficacy of novel therapeutic agents.
This compound, and its analogue bleomycin, function by inducing oxidative damage to DNA.[1] This process is not direct but requires the presence of a metal ion cofactor, typically iron (Fe²⁺), and molecular oxygen.[2][3][4] The resulting metallo-glycopeptide complex generates reactive oxygen species (ROS) in close proximity to the DNA backbone.[1][5]
The critical event in strand scission is the abstraction of a hydrogen atom from the C4' position of the deoxyribose sugar.[4] This initial radical formation can resolve through two primary pathways, leading to either a direct strand break or the formation of an apurinic/apyrimidinic (AP) site.[6] The generation of two such lesions in close proximity on opposite strands results in a DNA double-strand break (DSB), which is considered the most severe and cytotoxic form of DNA damage.[3][7] While both single-strand breaks (SSBs) and DSBs are produced, the latter is thought to be the major source of cytotoxicity.[3][7] The cleavage activity of the bleomycin family of drugs shows some sequence preference, often targeting 5'-GT and 5'-GC sequences.[8][9]
Caption: Mechanism of this compound-induced DNA cleavage.
Cellular Response to this compound-Induced DSBs
The induction of DSBs by this compound triggers a complex and highly regulated signaling network known as the DNA Damage Response (DDR).
Damage Sensing and Signal Transduction
Upon formation, DSBs are rapidly recognized by sensor proteins, initiating a signaling cascade. Key early events include the activation of the protein kinases ATM (Ataxia-Telangiectasia Mutated) and DNA-PK (DNA-dependent protein kinase).[10] A critical downstream step is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX.[10][11] This modification spreads over large chromatin domains flanking the break site and serves as a robust marker for DSBs, recruiting numerous DDR factors to form visible nuclear foci.[11][12] These factors include the mediator of DNA damage checkpoint 1 (MDC1) and the Mre11-Rad50-Nbs1 (MRN) complex, which are essential for amplifying the damage signal and promoting repair.[10]
Cell Cycle Checkpoint Activation
A primary function of the DDR is to halt cell cycle progression, providing time for DNA repair. This compound is known to cause cell cycle arrest, predominantly in the G2 phase.[1][13] This G2/M checkpoint prevents cells with damaged DNA from entering mitosis. Studies in yeast have shown that checkpoint proteins such as Rad9 are critical for this arrest in response to this compound.[13][14] In some cellular contexts, a G1 arrest can also be observed.[15]
DNA Double-Strand Break Repair
Eukaryotic cells utilize two major pathways to repair DSBs:
-
Non-Homologous End Joining (NHEJ): A rapid but potentially error-prone pathway that directly ligates the broken DNA ends.
-
Homologous Recombination (HR): An error-free pathway that uses a sister chromatid or homologous chromosome as a template for repair. HR is primarily active in the S and G2 phases of the cell cycle.[5][7]
The choice of repair pathway is influenced by factors such as the cell cycle phase and the complexity of the DNA break ends.[5] The importance of these repair pathways is highlighted by the observation that cells with mutations in HR genes, such as RAD52, exhibit hypersensitivity to this compound.[16]
Caption: DNA Damage Response (DDR) pathway to this compound.
Quantitative Data on this compound/Bleomycin Effects
The following tables summarize quantitative data from studies investigating the dose- and time-dependent effects of bleomycin-family drugs on DSB induction.
Table 1: Dose-Response of Bleomycin on γ-H2AX Induction This table shows the cellular response in human lymphocytes to different concentrations of bleomycin, measured by the formation of γ-H2AX foci.
| Bleomycin Concentration | Mean γ-H2AX Foci per Nucleus (at 2h) | % of γ-H2AX Positive Nuclei (at 2h) | Reference |
| 1.75 µM | 0.31 ± 0.032 | 4.75 ± 0.88% | [17] |
| 3.5 µM | 0.40 ± 0.047 | 12.75 ± 1.56% | [17] |
| 7.5 µM | 0.55 ± 0.041 | 16.75 ± 1.47% | [17] |
Table 2: Time-Course of Bleomycin-Induced DSBs in Mouse Intestine This table illustrates the kinetics of DSB formation and subsequent apoptosis induction in mouse intestinal tissues following a single intraperitoneal injection of bleomycin.
| Time Post-Injection | γ-H2AX Expression (DSB Marker) | Active Caspase-3 (Apoptosis Marker) | Reference |
| 1 hour | Increased | Basal Level | [11] |
| 2-6 hours | Significant Increase (Peak) | Basal Level | [11] |
| 6-24 hours | Decreasing | Significant Increase | [11] |
| 24-48 hours | Return to Basal Level | Decreasing | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound's effects.
Protocol 1: Induction of DSBs in Cultured Cells
-
Cell Culture: Plate cells (e.g., HeLa, A549, or fibroblasts) at a desired density and allow them to adhere and grow for 24 hours in a suitable medium.
-
Drug Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL in sterile water) and store it at -20°C. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 5-100 µg/mL) in a pre-warmed culture medium.[14][16]
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 1-4 hours) at 37°C in a CO₂ incubator.[14]
-
Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) and proceed immediately to the desired downstream analysis (e.g., immunofluorescence, PFGE, or Western blotting).
Protocol 2: Quantification of DSBs by γ-H2AX Immunofluorescence
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and treat with this compound as described in Protocol 1.
-
Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to the nucleus.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA and 0.1% Tween-20 in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer, typically overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γ-H2AX foci per nucleus using image analysis software such as ImageJ/Fiji.[18]
Caption: Experimental workflow for γ-H2AX foci analysis.
Protocol 3: Analysis of DSBs by Pulsed-Field Gel Electrophoresis (PFGE)
PFGE separates large DNA molecules by periodically changing the direction of the electric field, allowing for the visualization of chromosomal fragmentation resulting from DSBs.[19]
-
Cell Preparation: Treat a known number of cells (e.g., 1 x 10⁶) with this compound. Harvest and wash the cells in PBS.
-
Agarose Plug Preparation: Resuspend the cell pellet in a small volume of PBS and mix with an equal volume of molten (50°C) low-melting-point agarose. Immediately cast this mixture into plug molds and allow it to solidify at 4°C.
-
Lysis: Transfer the solidified plugs into a lysis buffer (containing detergents like SDS and enzymes like Proteinase K) and incubate at 50°C for 24-48 hours to digest cellular proteins and membranes, leaving behind intact genomic DNA embedded in the agarose.
-
Washing: Thoroughly wash the plugs in a wash buffer (e.g., TE buffer) to remove detergents and digested proteins.
-
Electrophoresis: Place the agarose plugs into the wells of a PFGE-grade agarose gel. Run the gel in a PFGE apparatus (e.g., a CHEF system) using specific parameters (switch times, voltage, run time) optimized to separate the DNA fragments of interest.[20]
-
Visualization: After electrophoresis, stain the gel with a DNA intercalating dye (e.g., ethidium bromide or SYBR Gold) and visualize it under UV light. The amount of DNA that migrates out of the well (the "fragmented DNA") relative to the DNA remaining in the plug (the "intact DNA") is proportional to the number of DSBs.[19][20]
References
- 1. Bleomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The mechanism of DNA breakage by phleomycin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. scholar.harvard.edu [scholar.harvard.edu]
- 6. pnas.org [pnas.org]
- 7. Bleomycin induces senescence and repression of DNA repair via downregulation of Rad51 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How bleomycin cuts cancer to pieces | MDedge Hematology and Oncology [mdedge9-ma1.mdedge.com]
- 9. academic.oup.com [academic.oup.com]
- 10. DNA damage signaling in response to double-strand breaks during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of double-stranded DNA breaks and apoptosis induced by bleomycin in mouse intestine [jstage.jst.go.jp]
- 12. Spontaneous and Bleomycin-Induced γH2AX Signals in CHO9 Metaphase Chromosomes [scirp.org]
- 13. Effects of phleomycin-induced DNA damage on the fission yeast Schizosaccharomyces pombe cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. embopress.org [embopress.org]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Cellular responses and gene expression profile changes due to bleomycin-induced DNA damage in human fibroblasts in space - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of Bleomycin-Induced DNA Double-Strand Breaks in Escherichia coli by Pulsed-Field Gel Electrophoresis Using a Rotating Gel Electrophoresis System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methods for the quantification of DNA double-strand breaks determined from the distribution of DNA fragment sizes measured by pulsed-field gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fungal Transformation Using Phleomycin G
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phleomycin G is a glycopeptide antibiotic isolated from Streptomyces verticillus. It belongs to the bleomycin family of antibiotics and is a potent tool for the selection of transformed fungal cells.[1] Its utility is particularly noted in species that show poor sensitivity to other common selection agents like Zeocin®.[1][2] this compound acts by binding to and intercalating DNA, leading to double-strand breaks that ultimately trigger cell death.[2][3] Resistance is conferred by the Sh ble gene from Streptoalloteichus hindustanus, which encodes a 14-kDa protein that binds to this compound and inhibits its DNA cleavage activity.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in fungal transformation experiments.
Mechanism of Action
This compound exerts its cytotoxic effects by inducing DNA double-strand breaks (DSBs). The molecule intercalates into the DNA double helix, and a metal-ion chelating portion of the molecule forms an active complex with iron (II) and molecular oxygen, which leads to DNA degradation.[1][3] This DNA damage triggers a cellular DNA Damage Response (DDR), which, if the damage is too extensive, leads to cell cycle arrest and apoptosis. In transformed fungi expressing the Sh ble gene, the resistance protein sequesters this compound, preventing it from binding to DNA and thereby allowing the cells to survive and proliferate in a selective medium.[1]
References
Creating Stable Mammalian Cell Lines with Phleomycin G: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of stable cell lines, which continuously express a gene of interest, is a cornerstone of modern biological research and drug development. This process relies on the introduction of an expression vector containing the gene of interest alongside a selectable marker, followed by drug selection to eliminate non-transfected cells. Phleomycin G, a glycopeptide antibiotic isolated from Streptomyces verticillus, serves as an effective selection agent for this purpose.[1] Its mechanism of action involves the intercalation into DNA and the generation of double-strand breaks, leading to cell death in susceptible cells.[1][2] Resistance to this compound is conferred by the Sh ble gene, which encodes a protein that binds to and inactivates the antibiotic.[1][2]
These application notes provide a comprehensive guide to establishing stable mammalian cell lines using this compound selection. Detailed protocols for determining the optimal antibiotic concentration, generating stable cell lines, and troubleshooting common issues are presented to facilitate successful experimental outcomes.
Data Presentation
Recommended this compound Concentrations for Selection
The optimal concentration of this compound for the selection of stable cell lines is highly dependent on the specific cell line being used. It is crucial to perform a kill curve experiment to determine the minimum concentration that effectively kills non-transfected cells. The following table provides a general guidance on starting concentrations for various cell types.
| Cell Type | Organism | Recommended this compound Concentration Range (µg/mL) | Reference |
| Mammalian Cells (General) | Various | 5 - 50 | [1][3] |
| CHO (Chinese Hamster Ovary) | Cricetulus griseus | 10 - 30 (start with a kill curve) | [4] |
| HEK293 (Human Embryonic Kidney) | Homo sapiens | 10 - 50 (start with a kill curve) | [5][6] |
| HeLa (Human Cervical Cancer) | Homo sapiens | 10 - 50 (start with a kill curve) | |
| A549 (Human Lung Carcinoma) | Homo sapiens | 10 - 50 (start with a kill curve) | |
| Jurkat (Human T-lymphocyte) | Homo sapiens | 10 - 50 (start with a kill curve) | |
| Yeast (Saccharomyces cerevisiae) | Saccharomyces cerevisiae | 10 | [1] |
| Filamentous Fungi | Various | 25 - 150 | [1] |
Note: The concentrations listed for specific mammalian cell lines are suggested starting points for a kill curve experiment. The optimal concentration can vary significantly between different laboratories and even different passages of the same cell line.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)
A kill curve is essential to determine the lowest concentration of this compound that kills all non-transfected cells within a reasonable timeframe (typically 7-14 days).
Materials:
-
Parental (non-transfected) cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 20 mg/mL)
-
24-well or 96-well cell culture plates
-
Sterile PBS
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the parental cells into a 24-well plate at a density that allows them to be approximately 30-50% confluent on the following day.
-
For suspension cells, seed the cells at a density of 2.5 – 4.5 x 10^5 cells/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of this compound dilutions in complete culture medium. A typical range to test for mammalian cells is 0, 5, 10, 20, 30, 40, and 50 µg/mL.
-
-
Treatment:
-
After 24 hours of incubation, aspirate the medium from the wells (for adherent cells) and replace it with the medium containing the different concentrations of this compound. For suspension cells, add the appropriate amount of this compound stock solution to each well.
-
-
Incubation and Observation:
-
Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.
-
-
Medium Change:
-
Replace the selective medium every 3-4 days to maintain the antibiotic activity.
-
-
Determining the Optimal Concentration:
-
After 7-14 days, determine the minimum concentration of this compound that results in 100% cell death. This is the optimal concentration to use for stable cell line selection.
-
Protocol 2: Generation of Stable Cell Lines using this compound
This protocol outlines the steps for generating stable cell lines following transfection with a plasmid containing the gene of interest and the this compound resistance gene (Sh ble).
Materials:
-
Host cell line
-
Expression vector containing the gene of interest and the Sh ble gene
-
Transfection reagent or electroporation system
-
Complete cell culture medium
-
This compound at the predetermined optimal concentration
-
Cloning cylinders or sterile pipette tips for colony picking (for adherent cells)
-
96-well plates for limiting dilution (for suspension or adherent cells)
Procedure:
-
Transfection:
-
Transfect the host cell line with the expression vector using your preferred method (e.g., lipid-based transfection, electroporation). It is recommended to include a negative control (mock transfection or transfection with a vector lacking the resistance gene).
-
-
Recovery:
-
After transfection, allow the cells to recover in non-selective medium for 24-48 hours. This allows time for the expression of the resistance gene.
-
-
Selection:
-
After the recovery period, passage the cells into fresh medium containing the optimal concentration of this compound determined from the kill curve experiment.
-
For adherent cells, plate the cells at a low density in larger culture dishes (e.g., 10 cm dishes).
-
For suspension cells, maintain the cells in selective medium, ensuring to dilute the culture as needed to maintain a healthy cell density.
-
-
Monitoring and Maintenance:
-
Replace the selective medium every 3-4 days.
-
Monitor the cells for the formation of resistant colonies (for adherent cells) or the survival and proliferation of a resistant population (for suspension cells). This process can take 1 to 3 weeks.
-
-
Isolation of Clonal Lines (for adherent cells):
-
Once distinct colonies are visible, they can be isolated.
-
Using a sterile pipette tip or a cloning cylinder, carefully scrape and aspirate individual colonies.
-
Transfer each colony to a separate well of a 24-well plate containing selective medium.
-
-
Isolation of Clonal Lines (by Limiting Dilution):
-
Perform a serial dilution of the resistant cell population in a 96-well plate to achieve a density of approximately 0.5 cells per well.
-
Incubate the plates until single colonies appear in the wells.
-
-
Expansion and Characterization:
-
Expand the isolated clones in selective medium.
-
Once a sufficient number of cells is obtained, screen the clones for the expression of the gene of interest using appropriate methods (e.g., Western blot, qPCR, flow cytometry, functional assays).
-
Cryopreserve the validated stable cell lines for long-term storage.
-
Visualizations
Caption: Experimental workflow for generating stable cell lines with this compound.
Caption: this compound induced DNA damage and cellular response pathways.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No resistant colonies/All cells die | This compound concentration is too high. | Perform a new kill curve with a lower range of concentrations. |
| Transfection efficiency was low. | Optimize your transfection protocol. Use a positive control (e.g., a GFP-expressing plasmid) to check transfection efficiency. | |
| The Sh ble resistance gene is not being expressed. | Verify the integrity of your plasmid vector. Ensure the promoter driving the resistance gene is active in your cell line. | |
| High background of non-transfected cells | This compound concentration is too low. | Perform a new kill curve to determine a more effective concentration. |
| This compound has degraded. | Prepare fresh dilutions of this compound from a frozen stock for each use. Store the stock solution at -20°C. | |
| Cells are growing too densely. | Plate cells at a lower density during selection to ensure all cells are exposed to the antibiotic. | |
| Resistant clones lose expression of the gene of interest over time | Gene silencing. | This can be a common issue with random integration. Re-clone the stable cell line and screen for clones with stable, long-term expression. Consider using a vector system that promotes stable expression. |
| Mutagenic effect of this compound. | Even in resistant cells, this compound can have mutagenic effects.[7] Maintain a low maintenance concentration of this compound in the culture medium or remove it after initial selection and expansion, and periodically re-select the population. | |
| Slow growth of resistant clones | High metabolic load from transgene expression. | Screen for clones with moderate, yet sufficient, expression levels. |
| Sub-optimal culture conditions. | Ensure the use of appropriate medium, serum, and supplements. Maintain a consistent cell culture environment. |
References
- 1. invivogen.com [invivogen.com]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. invivogen.com [invivogen.com]
- 4. Phleomycin resistance as a dominant selectable marker in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein production from HEK293 cell line-derived stable pools with high protein quality and quantity to support discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phleomycin Increases Transformation Efficiency and Promotes Single Integrations in Schizophyllum commune - PMC [pmc.ncbi.nlm.nih.gov]
Phleomycin G: A Versatile Selection Agent for Plant Transformation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Phleomycin G, a glycopeptide antibiotic of the bleomycin family, serves as a potent selection agent in plant transformation protocols. Its mechanism of action, which involves the induction of DNA strand breaks, provides a stringent selection for transformed cells that express a resistance gene, typically the Sh ble gene from Streptoalloteichus hindustanus. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound for the selection of transgenic plants.
Mechanism of Action and Resistance
This compound exerts its cytotoxic effect by intercalating into the DNA double helix and causing single- and double-strand breaks, ultimately leading to cell death.[1] Resistance is conferred by the product of the Sh ble gene, a 14-kDa protein that binds to this compound, preventing it from interacting with DNA.[1]
Key Considerations for Optimal Selection
Several factors can influence the efficacy of this compound selection:
-
Concentration: The optimal concentration of this compound for selection is species-dependent and needs to be determined empirically. Generally, concentrations for plant selection range from 5 to 25 µg/mL.
-
pH: The activity of this compound is pH-dependent, with higher pH increasing its sensitivity.
-
Salt Concentration: High ionic strength can reduce the activity of this compound. Using low-salt media can decrease the required concentration of the antibiotic.
-
Promoter Strength: The expression level of the resistance gene, driven by the choice of promoter, is critical for conferring adequate resistance. The Cauliflower Mosaic Virus (CaMV) 35S promoter has been shown to be effective in driving the Sh ble gene in tobacco, leading to a high frequency of transformant recovery.[2]
Quantitative Data on this compound Selection
The following tables summarize the effective concentrations of this compound used for the selection of various plant species. It is important to note that transformation efficiency can be influenced by multiple factors, including the plant species and ecotype, the transformation method, and the vector system used.
| Plant Species | Explant Type | Selection Concentration (µg/mL) | Transformation Efficiency (%) | Reference |
| Nicotiana tabacum (Tobacco) | Leaf discs | Not Specified | Highest frequency of rooted plants | [2] |
| Nicotiana plumbaginifolia | Protoplasts | 5 | Not Specified | [3] |
| Arabidopsis thaliana | Seedling selection | 25 | Inconsistent results reported | |
| Oryza sativa (Rice) | Callus | Sensitive to low concentrations | Not Specified | |
| Zea mays (Maize) | Immature embryos | Not Specified | Not Specified |
Note: Specific transformation efficiencies for this compound selection are not widely reported in the literature. The concentrations listed are based on successful selection protocols, but the resulting efficiencies were not always quantified.
Experimental Protocols
Protocol 1: Agrobacterium-mediated Transformation of Nicotiana tabacum (Tobacco) using this compound Selection
This protocol is adapted from standard tobacco transformation procedures with the substitution of this compound as the selection agent.
Materials:
-
Nicotiana tabacum cv. Xanthi leaf discs
-
Agrobacterium tumefaciens strain (e.g., LBA4404) carrying a binary vector with the Sh ble resistance gene
-
Murashige and Skoog (MS) medium
-
This compound stock solution (10 mg/mL)
-
Cefotaxime or Carbenicillin
-
Growth regulators (e.g., NAA, BAP)
Procedure:
-
Co-cultivation: Inoculate tobacco leaf discs with an overnight culture of Agrobacterium for 30 minutes.
-
Transfer the leaf discs to co-cultivation medium (MS medium with appropriate growth regulators) and incubate in the dark for 2-3 days.
-
Selection and Regeneration:
-
Transfer the leaf discs to selection medium (MS medium with growth regulators, 250-500 mg/L Cefotaxime or Carbenicillin to inhibit Agrobacterium growth, and the predetermined optimal concentration of this compound).
-
Subculture the explants to fresh selection medium every 2-3 weeks.
-
-
Rooting: Once shoots have regenerated and are of sufficient size, excise them and transfer to rooting medium (MS medium without growth regulators) containing a lower concentration of this compound for continued selection.
-
Acclimatization: After roots have developed, transfer the plantlets to soil and gradually acclimate them to greenhouse conditions.
Protocol 2: Floral Dip Transformation of Arabidopsis thaliana with this compound Selection
This protocol is a modification of the standard floral dip method.
Materials:
-
Flowering Arabidopsis thaliana plants
-
Agrobacterium tumefaciens strain carrying a binary vector with the Sh ble resistance gene
-
Infiltration medium (e.g., 5% sucrose solution with 0.05% Silwet L-77)
-
MS medium
-
This compound stock solution (10 mg/mL)
Procedure:
-
Infiltration: Dip the inflorescences of Arabidopsis plants into the Agrobacterium suspension for a few seconds.
-
Place the plants in a humid environment for 24 hours.
-
Grow the plants to maturity and collect the T1 seeds.
-
Selection:
-
Surface sterilize the T1 seeds.
-
Plate the seeds on MS medium containing the predetermined optimal concentration of this compound.
-
Incubate the plates under appropriate light and temperature conditions.
-
-
Transplanting: After 7-10 days, transplant the green, healthy seedlings (putative transformants) to soil.
Visualizations
This compound-Induced DNA Damage Response Pathway
This compound induces double-strand breaks (DSBs) in the DNA, which triggers the DNA Damage Response (DDR) pathway in plants. This pathway is crucial for maintaining genome integrity.
Caption: this compound-induced DNA Damage Response pathway in plants.
Experimental Workflow for Agrobacterium-mediated Plant Transformation
The following diagram illustrates the general workflow for transforming plants using Agrobacterium tumefaciens and selecting transformants with this compound.
Caption: Workflow for plant transformation with this compound selection.
References
Application Notes and Protocols for Agrobacterium-Mediated Transformation with Phleomycin G Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agrobacterium tumefaciens-mediated transformation is a cornerstone of plant genetic engineering, enabling the stable integration of foreign DNA into plant genomes. A critical component of this process is the selection of successfully transformed cells from a vast population of untransformed cells. This is achieved by co-introducing a selectable marker gene along with the gene of interest. The ble gene from Streptoalloteichus hindustanus (Sh ble) confers resistance to phleomycin, a glycopeptide antibiotic, making it a robust selectable marker for a wide range of organisms, including various plant species.[1][2][3]
Phleomycin belongs to the bleomycin family of antibiotics and is effective against bacteria, fungi, yeast, and plant and animal cells.[1] Its utility is particularly noted in organisms that exhibit poor sensitivity to other common selection agents like Zeocin®. This document provides detailed application notes and a comprehensive protocol for using Phleomycin G in Agrobacterium-mediated plant transformation.
Mechanism of Action and Resistance
This compound exerts its cytotoxic effects by intercalating into DNA, which disrupts the double helix structure and leads to double-strand breaks.[1][4] This damage ultimately triggers cell death in non-resistant cells.
The resistance mechanism is conferred by the protein product of the Sh ble gene.[2] This protein binds directly to the phleomycin molecule, sequestering it and preventing it from interacting with and cleaving the host cell's DNA.[1][2] This binding activity effectively neutralizes the antibiotic's toxicity, allowing cells that express the Sh ble gene to survive and proliferate on a phleomycin-containing selective medium.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Phleomycin resistance as a dominant selectable marker for plant cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phleomycin Increases Transformation Efficiency and Promotes Single Integrations in Schizophyllum commune - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining Phleomycin G with Other Selection Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of stable cell lines expressing multiple transgenes is a cornerstone of modern biological research and drug development. This often necessitates the use of dual-selection strategies, where two different selection markers are used to isolate cells that have successfully integrated both genetic constructs. Phleomycin G, a glycopeptide antibiotic of the bleomycin family, is a potent selection agent that induces DNA strand breaks. Its distinct mode of action makes it a candidate for combination with other commonly used selection markers.
These application notes provide a comprehensive guide to the principles and practical considerations for combining this compound with other widely used selection antibiotics: Puromycin, G418 (Geneticin), Hygromycin B, and Blasticidin S. Detailed protocols are provided to enable researchers to establish robust dual-selection workflows for the creation of stable, doubly-transfected cell lines.
Principles of Dual Selection
Successful dual-selection strategies rely on the use of two selection agents with distinct mechanisms of action and resistance. This minimizes the risk of cross-resistance and ensures that the selection pressure for each integrated transgene is maintained. When co-transfecting two separate plasmids, one carrying the resistance gene for this compound (Sh ble) and the other carrying a different resistance marker, only cells that have successfully integrated both plasmids will survive in the presence of both antibiotics.
Overview of Selection Markers
A summary of the selection markers discussed in these notes is provided below. It is crucial to use antibiotics with different modes of action for effective dual-selection experiments.[1][2]
| Selection Marker | Mechanism of Action | Resistance Gene |
| This compound | Induces DNA strand breaks by intercalating into DNA.[3] | Sh ble |
| Puromycin | Inhibits protein synthesis by causing premature chain termination.[2] | pac |
| G418 (Geneticin) | Inhibits protein synthesis by disrupting ribosome function (in eukaryotes).[4] | neo |
| Hygromycin B | Inhibits protein synthesis by interfering with ribosomal translocation.[5] | hph |
| Blasticidin S | Inhibits protein synthesis by interfering with peptide bond formation.[6] | bsr or BSD |
Section 1: Determining Optimal Antibiotic Concentrations (Kill Curve)
Prior to any stable cell line generation, it is imperative to determine the minimum concentration of each antibiotic required to kill your specific parental cell line within a reasonable timeframe (typically 7-14 days). This is achieved by generating a "kill curve."
Experimental Protocol: Kill Curve Determination
This protocol should be performed individually for this compound and each of the other selection markers you intend to use.
Materials:
-
Parental cell line of interest (e.g., HEK293, CHO)
-
Complete cell culture medium
-
This compound and other selection antibiotic(s) (Puromycin, G418, Hygromycin B, Blasticidin S)
-
24-well or 96-well cell culture plates
-
Trypan blue solution and hemocytometer or automated cell counter
Procedure:
-
Cell Plating: Seed your parental cells into the wells of a multi-well plate at a low density (e.g., 20-25% confluency) to allow for several days of growth.[7] Prepare enough wells for a range of antibiotic concentrations and a no-antibiotic control.
-
Antibiotic Addition: After 24 hours, replace the medium with fresh medium containing serial dilutions of the antibiotic.[7] Refer to the table below for suggested concentration ranges. Include at least one well with no antibiotic as a negative control.
-
Incubation and Observation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Medium Replacement: Replace the selective medium every 2-3 days.[7]
-
Monitoring Cell Viability: Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis). After 7-14 days, determine the percentage of viable cells in each well relative to the no-antibiotic control using a cell viability assay (e.g., Trypan blue exclusion, MTT assay).
-
Data Analysis: Plot cell viability against antibiotic concentration. The optimal concentration for selection is the lowest concentration that results in complete cell death within 7-14 days.[7]
Table 1: Suggested Concentration Ranges for Kill Curve Experiments in Mammalian Cells
| Antibiotic | Suggested Concentration Range |
| This compound | 5 - 100 µg/mL |
| Puromycin | 0.5 - 10 µg/mL[8] |
| G418 (Geneticin) | 100 - 1000 µg/mL[9] |
| Hygromycin B | 50 - 500 µg/mL[10] |
| Blasticidin S | 1 - 20 µg/mL[6] |
Note: These are general ranges. The optimal concentration is highly cell-line dependent and must be determined empirically.
Section 2: Generating Stably Co-Transfected Cell Lines
This section outlines the general procedure for co-transfecting mammalian cells with two plasmids and selecting for stable integrants using this compound in combination with another selection marker.
Experimental Workflow: Dual Selection
Caption: Workflow for generating stable cell lines using dual selection.
Experimental Protocol: Co-transfection and Dual Selection
Materials:
-
Parental cell line
-
Plasmid 1 (containing gene of interest A and the Sh ble resistance gene)
-
Plasmid 2 (containing gene of interest B and a second resistance gene, e.g., pac, neo, hph, or bsr)
-
Transfection reagent
-
Complete cell culture medium
-
Dual-selection medium (complete medium supplemented with the optimal concentrations of both this compound and the second antibiotic)
-
Cloning cylinders or 96-well plates for clonal isolation
Procedure:
-
Co-transfection: Transfect the parental cell line with both plasmids according to your standard protocol. A 1:1 molar ratio of the two plasmids is a good starting point.
-
Recovery: After transfection, allow the cells to recover and express the resistance genes for 24-48 hours in complete medium without antibiotics.[11]
-
Initiation of Selection: After the recovery period, passage the cells and re-plate them in the dual-selection medium.
-
Maintenance of Selection: Replace the dual-selection medium every 3-4 days. Monitor the cells for the death of non-transfected cells and the emergence of resistant colonies. This process can take 2-3 weeks.[11]
-
Isolation of Stable Colonies: Once distinct colonies of resistant cells are visible, they can be isolated using cloning cylinders or by performing limiting dilution to seed single cells into individual wells of a 96-well plate.
-
Expansion and Validation: Expand the isolated clones and validate the integration and expression of both transgenes. It is advisable to maintain the clonal cell lines in a medium containing a maintenance concentration of both antibiotics (typically half the selection concentration) to prevent the loss of transgene expression.
Section 3: Data Presentation and Interpretation
Systematic data collection is crucial for optimizing and troubleshooting dual-selection experiments. The following tables are provided as templates for recording your experimental data.
Table 2: Kill Curve Data for Single Antibiotic Titration
| Antibiotic | Concentration | Cell Viability (%) - Day 7 | Cell Viability (%) - Day 14 |
| This compound | 0 µg/mL | 100 | 100 |
| 5 µg/mL | |||
| 10 µg/mL | |||
| 25 µg/mL | |||
| 50 µg/mL | |||
| 100 µg/mL | |||
| Puromycin | 0 µg/mL | 100 | 100 |
| 0.5 µg/mL | |||
| 1 µg/mL | |||
| 2.5 µg/mL | |||
| 5 µg/mL | |||
| 10 µg/mL | |||
| ... (repeat for G418, Hygromycin B, and Blasticidin S) |
Table 3: Colony Formation Efficiency in Dual Selection
| Selection Condition | Number of Colonies |
| No Antibiotics | Confluent monolayer |
| This compound only | |
| Second Antibiotic only | |
| This compound + Second Antibiotic | |
| Untransfected + Dual Antibiotics | 0 |
Section 4: Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms of the selection agents is key to designing effective dual-selection strategies.
Mechanisms of Action and Resistance
Caption: Mechanisms of action and resistance for this compound and protein synthesis inhibitors.
Section 5: Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No resistant colonies appear | - Transfection efficiency was too low.- Antibiotic concentration is too high.- Plasmids are of poor quality. | - Optimize transfection protocol.- Re-evaluate the kill curve.- Verify plasmid integrity. |
| High number of colonies in the untransfected control plate | - Antibiotic concentration is too low.- Antibiotic has lost activity. | - Re-evaluate the kill curve.- Use a fresh stock of antibiotics. |
| Cell death after clonal isolation | - Clonal density is too low (some cell lines require cell-to-cell contact).- High antibiotic concentrations are toxic long-term. | - Use conditioned medium.- Reduce antibiotic concentration to a maintenance level (e.g., 50% of selection concentration). |
Conclusion
The combination of this compound with other selection markers such as Puromycin, G418, Hygromycin B, and Blasticidin S offers a robust and flexible platform for the generation of stable cell lines expressing multiple genes of interest. The success of these dual-selection strategies is contingent upon careful empirical determination of optimal antibiotic concentrations for the specific cell line being used. The protocols and guidelines presented here provide a framework for researchers to develop and implement effective dual-selection workflows.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Selection Antibiotics | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. invivogen.com [invivogen.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Hygromycin B Inhibition of Protein Synthesis and Ribosome Biogenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abo.com.pl [abo.com.pl]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. tools.mirusbio.com [tools.mirusbio.com]
- 9. invivogen.com [invivogen.com]
- 10. tools.mirusbio.com [tools.mirusbio.com]
- 11. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Transformation Efficiency with Phleomycin G
Welcome to the technical support center for Phleomycin G. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low transformation efficiency when using this compound as a selection agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a glycopeptide antibiotic belonging to the bleomycin family, isolated from Streptomyces verticillus.[1][2][3] It functions by binding to and intercalating with DNA, which leads to the destruction of the DNA double helix.[1][2][3] This action blocks entry into the S-phase of the cell cycle and is effective against a broad range of organisms, including bacteria, fungi, yeast, plants, and animal cells.[1] Resistance to this compound is conferred by the Sh ble gene, which encodes a 14 kDa protein that binds to this compound with high affinity, thereby inhibiting its DNA cleavage activity.[1][3]
Q2: My transformation has yielded no or very few colonies. What are the possible causes?
Low or no colony formation after transformation and this compound selection can stem from several factors. These include issues with the this compound itself, problems with the transformation protocol, or suboptimal health of the cells. A systematic approach to troubleshooting is recommended to identify the root cause.[4][5][6]
Q3: How can I be sure that my this compound is active?
The stability and activity of this compound are critical for successful selection. Improper storage or handling can lead to its degradation.
-
Storage: this compound should be stored at +4°C for short-term use (up to 1 year) or at -20°C for long-term storage.[1] While it can be shipped at room temperature, it is stable for only one month under these conditions.[2][3] Repeated freeze-thaw cycles should be avoided.[2][7]
-
pH Sensitivity: this compound is sensitive to acidic and basic pH, which can inactivate it.[1][3] Ensure the pH of your selection media is appropriate. The sensitivity of cells to Phleomycin is pH-dependent; a higher pH of the culture medium increases the sensitivity of the cells.[1][3][8]
-
Preparation: this compound powder is typically dissolved in water or HEPES buffer (pH 7.25) to a stock concentration of 20 mg/mL and then sterile-filtered.[1]
Q4: What is the optimal concentration of this compound for my specific organism?
The effective concentration of this compound varies significantly between different cell types. It is crucial to determine the optimal concentration for your specific host organism by performing a kill curve experiment prior to your transformation.[9][10]
| Organism | Recommended this compound Concentration |
| E. coli | 5 µg/mL in Low Salt LB medium[3][7][8] |
| Saccharomyces cerevisiae (Yeast) | 10 µg/mL in YEPD medium[1][2][3][8] |
| Filamentous Fungi | 10 - 150 µg/mL[2][3][8] |
| Plant Cells | 5 - 25 µg/mL[3][8] |
| Mammalian Cells | 5 - 50 µg/mL[2][3][7] |
Q5: Could my transformation protocol be the issue?
Yes, several steps in the transformation protocol are critical for success.
-
Competent Cells: The transformation efficiency is highly dependent on the competency of your cells.[5][6] Always use highly competent cells and consider running a positive control transformation with a known plasmid to verify their efficiency.[11][12]
-
Heat Shock: For chemically competent cells, the duration and temperature of the heat shock are critical. Adhere strictly to the protocol's recommendations (e.g., 42°C for 45-90 seconds).[5][13][14]
-
Recovery/Expression Step: After transformation, a recovery period in antibiotic-free medium allows the cells to express the resistance gene before plating on selective media. For yeast, this can be 6 hours to overnight.[1][3][8] Shortening this step can significantly reduce the number of viable colonies.[13]
-
Media Composition: The activity of this compound can be reduced in hypertonic media.[1][3][8] Using low-salt media can decrease the amount of this compound required.[1][3][8] For E. coli, Low Salt LB agar medium is recommended.[3][7][8]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during this compound-based selection.
Problem: No Colonies on the Selection Plate
This is a common and frustrating issue. The following decision tree can help you pinpoint the potential cause.
Caption: Troubleshooting decision tree for no colony growth.
Problem: Low Number of Colonies
If you observe a few colonies, but the transformation efficiency is lower than expected, consider the following:
| Potential Cause | Recommended Action |
| Suboptimal this compound Concentration | The concentration might be too high, killing even the transformants before they can establish. Perform a kill curve to determine the minimal inhibitory concentration for your specific cell line.[9][10] |
| Insufficient DNA | The amount of plasmid DNA used for transformation might be too low. Increase the amount of DNA in your next transformation experiment.[15] |
| Short Recovery Time | The cells may not have had enough time to express the Sh ble resistance gene before being exposed to this compound. Extend the recovery period in antibiotic-free medium.[13] |
| Inefficient Transformation | The competency of your cells might be low, or the transformation protocol may not be optimal. Prepare a fresh batch of competent cells and re-evaluate your protocol.[5][6] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weigh out the required amount of this compound powder.
-
Dissolve the powder in sterile, nuclease-free water or HEPES buffer (pH 7.25) to a final concentration of 20 mg/mL.[1] this compound is soluble in water and will form a blue solution.[1]
-
Sterilize the solution by passing it through a 0.22 µm filter.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2][7]
-
Store the aliquots at -20°C for long-term storage or at +4°C for short-term use.[1][2][3]
Kill Curve Protocol for Mammalian Cells
This protocol is essential for determining the optimal this compound concentration for your specific cell line.
References
- 1. genaxxon.com [genaxxon.com]
- 2. invivogen.com [invivogen.com]
- 3. 101.200.202.226 [101.200.202.226]
- 4. edvotek.com [edvotek.com]
- 5. Help:Protocols/Transformation/Troubleshooting - parts.igem.org [parts.igem.org]
- 6. clyte.tech [clyte.tech]
- 7. invivogen.com [invivogen.com]
- 8. 101.200.202.226 [101.200.202.226]
- 9. researchgate.net [researchgate.net]
- 10. Antibiotic Kill Curve [sigmaaldrich.com]
- 11. neb.com [neb.com]
- 12. neb.com [neb.com]
- 13. neb.com [neb.com]
- 14. Protocol - Chemical Transformation protocol [faculty.washington.edu]
- 15. genscript.com [genscript.com]
Technical Support Center: Phleomycin G Selection
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with Phleomycin G failing to kill untransfected cells during selection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a glycopeptide antibiotic belonging to the bleomycin family, isolated from Streptomyces verticillus.[1][2] Its primary mechanism involves binding to and intercalating with DNA, which leads to the destruction of the double helix's integrity.[1][2] In the presence of oxygen and metal ions, activated phleomycin can generate reactive oxygen species (ROS), causing single- and double-strand breaks in the DNA, ultimately leading to cell death.[3][4] Phleomycin is effective against a wide range of organisms, including bacteria, fungi, yeast, plant, and animal cells.[1][2]
Q2: How does the Sh ble gene confer resistance to this compound?
Resistance to this compound is conferred by the Sh ble gene, originally isolated from Streptoalloteichus hindustanus.[2] This gene encodes a small protein (approximately 14 kDa) that binds to the phleomycin molecule with strong affinity.[1][2] This binding action sequesters the antibiotic, inhibiting its ability to cleave DNA and thus protecting the cell from its toxic effects.[1][2]
Q3: What are the optimal storage and handling conditions for this compound?
Proper storage is critical for maintaining the activity of this compound. The antibiotic is typically shipped at room temperature. Upon receipt, it should be stored at 4°C for short-term use or at -20°C for long-term storage.[1][5] It is important to avoid repeated freeze-thaw cycles.[2][5] this compound powder is highly hygroscopic and should be kept in a tightly sealed container to prevent moisture absorption.[1][6] Reconstituted solutions are stable for extended periods when stored properly.[6]
This compound Storage and Stability
| Condition | Powder | Reconstituted Solution |
| Shipping | Room Temperature[5][6][7] | Room Temperature[2] |
| Short-Term Storage | 4°C[1][6] | 4°C (Stable for up to 12 months)[6][7] |
| Long-Term Storage | 4°C or -20°C[5][6][7] | -20°C (Stable for up to 18 months)[6][7] |
| Room Temp. Stability | N/A | Stable for 1 month[2][6][7] |
Troubleshooting Guide: Selection Failure
Q4: My untransfected cells are not dying after adding this compound. What are the common causes?
Several factors can lead to ineffective selection. The most common issues include suboptimal antibiotic concentration, incorrect culture conditions, or problems with the antibiotic stock itself. This troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for this compound selection failure.
Q5: How do I determine the correct concentration of this compound for my specific cell line?
The sensitivity to this compound is highly cell-type dependent.[6] The working concentration for mammalian cells can range from 5 to 50 µg/mL.[5][6] Therefore, it is crucial to perform a kill curve (dose-response) experiment to determine the minimum concentration of the antibiotic required to kill all untransfected cells within a reasonable timeframe (typically 7-14 days).[8]
Q6: Could my cell culture medium be interfering with this compound activity?
Yes, culture conditions significantly impact phleomycin's efficacy.
-
pH: The antibiotic's activity is pH-dependent. Higher pH in the culture medium increases the sensitivity of the cells, potentially allowing for a lower effective concentration.[1][6][7]
-
Salt Concentration: Hypertonic or high-salt media can reduce the activity of phleomycin by a factor of two to three.[1][6][7] Using low-salt media formulations, where possible, is recommended for efficient selection.[1][6]
-
Cell Density: High cell confluence can sometimes inhibit the action of selection antibiotics. If cells become 100% confluent during selection, their metabolic rate may decrease, reducing the antibiotic's effectiveness.[9] It may be necessary to split the cells to a lower density while maintaining the selection pressure.[9]
Q7: How long should I wait to see cell death in my untransfected control plate?
The time required to observe cell death can be longer compared to other antibiotics like G418.[6] Depending on the cell line and the phleomycin concentration, it can take anywhere from 5 days to 3 weeks for untransfected cells to die and for resistant foci to become visible.[6] Be patient and continue to monitor your control plate, refreshing the selective medium every 3-4 days.[10]
Recommended this compound Concentration Ranges
| Organism / Cell Type | Recommended Concentration (µg/mL) |
| E. coli | 5[1][6] |
| Saccharomyces cerevisiae (Yeast) | 10[1][6] |
| Filamentous Fungi | 10 - 150[2][6] |
| Plant Cells | 5 - 25[6][7] |
| Mammalian Cells | 5 - 50[2][5][6] |
Note: These are general ranges. The optimal concentration must be determined empirically for each specific host and cell line.
Experimental Protocols
Protocol: Determining Optimal this compound Concentration with a Kill Curve
This protocol outlines the steps to determine the minimum concentration of this compound required for effective selection of your specific mammalian cell line.
Caption: Experimental workflow for a this compound kill curve.
Methodology:
-
Cell Seeding (Day 0):
-
Seed your untransfected mammalian cells into a 24-well or 96-well plate at a density that will result in approximately 50-70% confluency on the day of treatment.
-
Include wells for a negative control (no antibiotic) and a blank (medium only).
-
Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Antibiotic Treatment (Day 1):
-
Prepare a range of this compound concentrations in your complete cell culture medium. For mammalian cells, a good starting range is 0, 5, 10, 20, 40, 60, 80, and 100 µg/mL.
-
Carefully remove the old medium from the wells.
-
Add the medium containing the different concentrations of this compound to the corresponding wells. Add fresh medium with no antibiotic to the control wells.
-
-
Incubation and Monitoring (Days 2-14):
-
Return the plate to the incubator.
-
Observe the cells daily for signs of death (e.g., rounding up, detachment, debris).
-
Replace the selective medium every 2-3 days to maintain the antibiotic pressure.
-
-
Determining the Optimal Concentration:
-
Continue the experiment for 7 to 14 days. The appropriate duration depends on how quickly the cells die.
-
The optimal concentration for selection is the lowest concentration that results in 100% cell death after the incubation period. This is the concentration you will use to select your transfected cells.
-
This compound Mechanism of Action
This compound, a copper-chelated glycopeptide, exerts its cytotoxic effects by inducing DNA damage. This process is dependent on intracellular conditions.
Caption: Simplified signaling pathway of this compound's cytotoxic action.
References
- 1. genaxxon.com [genaxxon.com]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The mechanism of DNA breakage by phleomycin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. 101.200.202.226 [101.200.202.226]
- 7. 101.200.202.226 [101.200.202.226]
- 8. Choosing a Selection Gene - Imanis Life Sciences [imanislife.com]
- 9. researchgate.net [researchgate.net]
- 10. Zeocin: Selection Antibiotic for Research | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Phleomycin G for Selection
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Phleomycin G concentration for establishing stable cell lines.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is this compound and how does it work?
This compound is a glycopeptide antibiotic isolated from Streptomyces verticillus.[1] It belongs to the bleomycin family of antibiotics and is used as a selective agent in molecular biology.[1][2] Its mechanism of action involves binding to and intercalating with DNA, which ultimately destroys the integrity of the double helix, leading to cell death.[1][3][4] this compound is effective against a wide range of organisms, including most bacteria, fungi, yeast, plant, and animal cells.[2][3] Resistance to this compound is conferred by the Sh ble gene, which produces a protein that binds to the antibiotic and inhibits its DNA-cleaving activity.[2][3]
Q2: Why is a kill curve necessary before starting a selection experiment?
A kill curve is a dose-response experiment that determines the minimum concentration of an antibiotic required to kill all cells within a specific timeframe.[5][6] This is a critical preliminary step because different cell lines exhibit varying sensitivities to a given antibiotic.[5][7] Performing a kill curve ensures the selection pressure is high enough to eliminate non-transfected cells without causing excessive death or stress to the cells that have successfully integrated the resistance gene.[8]
Q3: What is a typical starting concentration range for a this compound kill curve?
The optimal concentration of this compound is cell-type dependent. It is always recommended to determine the ideal concentration experimentally for your specific host cell line.[2][9] The following table provides general starting ranges.
| Cell Type | Typical Concentration Range (µg/mL) |
| Mammalian Cells | 5 - 50[2][4][9] |
| E. coli | 5[2][4] |
| S. cerevisiae (Yeast) | 10[1][2][4] |
| Filamentous Fungi | 10 - 50[2][4] or 25 - 150[3] |
| Plant Cells | 5 - 25[2][4] |
Q4: My kill curve failed: all the cells died, even at the lowest this compound concentration. What went wrong?
There are several potential reasons for this outcome:
-
High Cell Sensitivity: Your cell line may be exceptionally sensitive to this compound. It is advisable to test a lower range of concentrations.
-
High pH of Culture Medium: The sensitivity of cells to this compound is pH-dependent; a higher pH increases its cytotoxic effects.[1][2][4] Ensure your medium is at the correct pH.
-
Incorrect Seeding Density: Plating cells at too low a density can make them more susceptible to the antibiotic. Ensure you seed enough cells to be 25-50% confluent when you begin the selection.[6][7]
Q5: My kill curve failed: none of the cells died, even at the highest concentration. What should I do?
This issue can arise from several factors:
-
Low pH or Hypertonic Media: The activity of this compound is reduced in hypertonic (high salt) media and at lower pH.[1][2][4] Using low salt media can increase the antibiotic's efficacy.[1][2]
-
Insufficient Incubation Time: Cell death from this compound can take time, sometimes up to two weeks.[10] Ensure you are monitoring the cells for a sufficient duration.[6]
-
Inactive Antibiotic: Improper storage of this compound can lead to a loss of activity. It should be stored at 4°C for short-term and -20°C for long-term storage.[2]
Q6: I'm seeing inconsistent results and high variability between my replicate wells. What are the common causes?
Inconsistent results can often be attributed to:
-
Uneven Cell Seeding: Ensure you have a single-cell suspension and that cells are evenly distributed across the wells of your plate.
-
Edge Effects: The outer wells of a culture plate can be prone to evaporation, which concentrates the antibiotic. It is good practice to fill the outer wells with sterile PBS or medium without cells to minimize this effect.
-
Inadequate Mixing: When preparing your antibiotic dilutions, ensure the this compound is thoroughly mixed into the medium before adding it to the cells.
Experimental Protocol: this compound Kill Curve
This protocol provides a general guideline for determining the optimal this compound concentration for selecting adherent mammalian cells.
Materials:
-
Healthy, actively dividing cells of your chosen cell line
-
Complete cell culture medium
-
This compound solution
-
Multi-well tissue culture plates (24- or 96-well)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Addition of this compound:
-
Prepare a series of dilutions of this compound in your complete culture medium. For mammalian cells, a good starting range is 0, 5, 10, 20, 30, 40, and 50 µg/mL.
-
Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
-
Incubation and Monitoring:
-
Determining the Optimal Concentration:
Experimental Workflow Visualization
The following diagram illustrates the key steps in performing a this compound kill curve experiment.
References
- 1. genaxxon.com [genaxxon.com]
- 2. 101.200.202.226 [101.200.202.226]
- 3. invivogen.com [invivogen.com]
- 4. 101.200.202.226 [101.200.202.226]
- 5. Antibiotic Kill Curve [sigmaaldrich.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. invivogen.com [invivogen.com]
- 10. goldbio.com [goldbio.com]
Technical Support Center: Phleomycin G Selection in Filamentous Fungi
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Phleomycin G (a member of the bleomycin family) as a selection agent in filamentous fungi transformation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the resistance conferred by the Sh ble gene?
A: this compound is a glycopeptide antibiotic that acts by binding to and intercalating with DNA, which in turn destroys the integrity of the double helix.[1][2][3] This action is not cell-cycle specific. Resistance is conferred by the Streptoalloteichus hindustanus ble gene (Sh ble). This gene encodes a small, 14 kDa protein that binds to this compound with high affinity.[2][3] This binding sequesters the antibiotic, preventing it from interacting with and cleaving DNA, thus rendering the cell resistant.[2][3]
Q2: Why use this compound instead of other antibiotics like Hygromycin B or Zeocin™?
A: this compound is particularly recommended for use in filamentous fungi and some yeasts that exhibit poor sensitivity or innate resistance to other common selection agents like Zeocin™ or Hygromycin B.[1][2][3] For example, some strains of Aspergillus oryzae and Aspergillus flavus are naturally resistant to Hygromycin B, making this compound a necessary alternative.[4][5]
Q3: What are the typical working concentrations of this compound for filamentous fungi?
A: The optimal concentration of this compound varies significantly between fungal species and even strains. It is crucial to perform a kill curve experiment to determine the minimum inhibitory concentration (MIC) for your specific wild-type strain. However, general concentration ranges reported in the literature are typically between 25 µg/mL and 150 µg/mL.[1] For some species, concentrations as high as 200 µg/mL have been used for selection from mycelium.[6]
Q4: How should this compound be stored?
A: this compound should be stored at -20°C for long-term stability (up to 18 months) or at 4°C for shorter periods (up to 12 months).[2] It is stable for about one month at room temperature.[1][2] It is important to avoid repeated freeze-thaw cycles.[2] The antibiotic is sensitive to high concentrations of acids and bases and can be inactivated by sodium hypochlorite.[2][3]
Q5: Can this compound be mutagenic even to resistant transformants?
A: Yes. Studies in the basidiomycete Schizophyllum commune have shown that even when a strain is resistant, growth on phleomycin-containing medium can lead to aberrant colony morphologies, indicating a mutagenic effect.[7] Phleomycin introduces double-strand breaks in DNA, and while the resistance protein sequesters the drug, some DNA damage may still occur.[7][8] This is a critical consideration for downstream applications.
Troubleshooting Guide
This section addresses common problems encountered during this compound selection.
Problem 1: High Background / No Selection
Symptom: The negative control plate (protoplasts without resistance plasmid) shows a high number of growing colonies or a lawn of fungal growth.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too low. | The sensitivity of fungi to this compound is highly variable. The initial concentration might be insufficient to kill the wild-type cells. Action: Perform a kill curve experiment by plating wild-type protoplasts or spores on a range of this compound concentrations (e.g., 25, 50, 100, 150, 200 µg/mL) to determine the Minimum Inhibitory Concentration (MIC). |
| This compound activity is compromised. | The antibiotic is sensitive to pH. Its activity is greater at a higher pH.[2][3] It can also be inactivated by improper storage or handling. Action: Ensure the pH of your selection medium is neutral to slightly alkaline (pH 7.0-7.5).[2][9] Confirm that the antibiotic stock has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[2] |
| High density of protoplasts/spores. | A very high density of plated cells can lead to cross-protection, where dying cells release substances that may locally inactivate the antibiotic, allowing non-transformants to survive. Action: Reduce the number of protoplasts or spores plated per selection plate. |
| Hypertonic regeneration medium. | Media used for protoplast regeneration are often hypertonic (e.g., containing sucrose or sorbitol). This can reduce the activity of this compound by a factor of two to three.[2][3] Action: If possible, use low salt media.[2][3] Alternatively, you may need to significantly increase the this compound concentration in the initial regeneration medium to compensate for the reduced activity. |
Problem 2: No Transformants or Very Low Transformation Efficiency
Symptom: The selection plates show no colonies, or significantly fewer than expected, while the viability plate (non-selective medium) shows good protoplast regeneration.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | While ensuring selection, an excessively high concentration can be too stringent, killing even the transformants before they have a chance to establish and express the resistance gene. Action: Re-evaluate your kill curve. Select a concentration that effectively kills wild-type cells but is not excessively harsh. Consider a two-step selection: an initial lower concentration followed by transfer to a higher concentration. |
| Insufficient expression of the ble gene. | The resistance protein needs time to be expressed to a sufficient level to protect the cell. Plating directly onto high-concentration selection media can kill cells before resistance is established. Action: After transformation, allow the protoplasts to recover and express the resistance gene in a non-selective liquid or solid medium for a period (e.g., 6 hours to overnight) before applying selection.[2][10] This phenotypic expression window is critical. |
| Inefficient transformation protocol. | The issue may lie with the DNA delivery into the cells rather than the selection itself. Action: Review and optimize your transformation protocol. Ensure high-quality DNA, efficient protoplasting (if used), and correct handling during the PEG-CaCl₂ steps. Include a positive control plasmid (e.g., one with a well-established auxotrophic marker) to verify the efficiency of the transformation procedure itself. |
Problem 3: Appearance of Satellite Colonies or Unstable Transformants
Symptom: Small "satellite" colonies appear around a large, true transformant. Alternatively, colonies that grow on the initial selection plate fail to grow when sub-cultured onto fresh selective medium.
| Possible Cause | Troubleshooting Step |
| Local breakdown of this compound. | True transformants may secrete the resistance protein or other substances that locally degrade or inactivate the antibiotic, allowing non-transformed cells or spores in the immediate vicinity to germinate and grow. Action: This is a common issue. Pick colonies for sub-culturing from less dense areas of the plate. It is essential to purify transformants by single-spore isolation on a fresh selective plate. |
| Abortive or transient transformation. | The transformation plasmid may have been taken up by the cell but not integrated into the genome. The plasmid is then lost during subsequent cell divisions (mitotically unstable). Action: Increase the stringency of the selection. In a study with Aspergillus flavus, selection at 100 µg/mL this compound yielded a much higher percentage of stable transformants compared to 50 µg/mL.[9] Always confirm the stability of putative transformants by passaging them at least two to three times on selective medium.[9] |
| Mutagenic effect of this compound. | As noted, this compound can cause mutations even in resistant strains.[7] This can lead to colonies with altered growth or morphology that may not be related to the intended genetic modification. Action: After initial selection, grow the stable transformants on non-selective medium for one or two passages to reduce mutagenic pressure before conducting phenotypic analyses. Always verify the integration of your construct via PCR or Southern blotting. |
Quantitative Data Summary
The optimal concentration of this compound is species-dependent. The following table summarizes concentrations used in various published studies. Note: These are starting points; optimization for your specific strain is essential.
| Fungal Species | This compound Concentration (µg/mL) | Notes |
| Aspergillus nidulans | 10 - 20 | For protoplast transformation selection.[4][11] |
| Aspergillus niger | 5 - 10 | For protoplast transformation selection.[4][11] |
| Aspergillus flavus | 50 - 100 | 100 µg/mL resulted in more stable transformants than 50 µg/mL.[9] |
| Aspergillus oryzae | 50 - 100 | This species is innately resistant to Hygromycin B.[4] |
| Penicillium digitatum | 50 | Effective for inhibiting spore germination.[6] |
| 200 | Required to completely suppress growth from mycelium.[6] | |
| Schizophyllum commune | 25 | Effective for selection, but noted to have mutagenic effects.[7] |
| General Filamentous Fungi | 25 - 150 | General recommended range from suppliers.[1] |
Key Experimental Protocols
Protocol 1: Kill Curve Determination for this compound
-
Prepare Spore/Protoplast Suspension: Prepare a spore or protoplast suspension of your wild-type fungal strain and count using a hemocytometer.
-
Prepare Plates: Prepare a series of agar plates (using the same medium you will use for selection) containing a range of this compound concentrations (e.g., 0, 10, 25, 50, 100, 150, 200 µg/mL).
-
Plating: Plate a consistent, known number of spores or protoplasts (e.g., 100-200) onto each plate.
-
Incubation: Incubate the plates at the optimal growth temperature for your fungus.
-
Analysis: Monitor the plates daily. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that results in no growth or only minimal germination after several days, compared to the robust growth on the control (0 µg/mL) plate. Select a concentration at or slightly above the MIC for your experiments.
Protocol 2: General Protoplast Transformation and Selection
This protocol is a generalized workflow. Buffers and enzyme concentrations may need optimization.[12][13][14]
-
Mycelium Growth: Inoculate a suitable liquid medium with spores or mycelial fragments and grow for 12-18 hours to obtain young, actively growing mycelium.[9]
-
Harvest and Digestion: Harvest the mycelium by centrifugation, wash with an osmotic buffer (e.g., 1.2 M NaCl or MgSO₄), and resuspend in an enzyme solution containing a lytic enzyme mix (e.g., Driselase, Lysing Enzymes from Trichoderma) in the same osmotic buffer.[9]
-
Protoplast Formation: Incubate with gentle shaking (e.g., 80-100 rpm) for 2-4 hours at 30°C. Monitor protoplast release microscopically.
-
Purification: Separate protoplasts from mycelial debris by filtering through sterile glass wool or Miracloth. Pellet the protoplasts by gentle centrifugation and wash them multiple times with a sterile osmoticum like STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl, 50 mM CaCl₂).
-
Transformation: Resuspend protoplasts in STC buffer to a concentration of ~1x10⁷ protoplasts/mL. To 100 µL of protoplasts, add your plasmid DNA (5-10 µg). Add 25-50 µL of PEG solution (e.g., 40% PEG 4000 in STC buffer), mix gently, and incubate at room temperature for 15-20 minutes.
-
Phenotypic Expression (Recovery): Add 1 mL of a non-selective liquid medium (e.g., YEPD with an osmotic stabilizer) and incubate for 6-18 hours with gentle shaking to allow for expression of the ble resistance gene.[2][10]
-
Plating for Selection: Mix the transformation suspension with molten (cooled to ~45°C) regeneration agar medium containing the pre-determined concentration of this compound and an osmotic stabilizer (e.g., 1.2 M Sorbitol or Sucrose).
-
Incubation: Incubate plates at the appropriate temperature for 3-7 days until transformant colonies are visible against the background.
-
Purification: Pick individual, well-isolated colonies and transfer them to fresh selective plates to confirm resistance and stability.
Visualizations
Caption: Mechanism of this compound action and Sh ble-mediated resistance.
Caption: Troubleshooting workflow for this compound selection issues.
References
- 1. invivogen.com [invivogen.com]
- 2. 101.200.202.226 [101.200.202.226]
- 3. genaxxon.com [genaxxon.com]
- 4. researchgate.net [researchgate.net]
- 5. Genetic Manipulation and Transformation Methods for Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phleomycin Increases Transformation Efficiency and Promotes Single Integrations in Schizophyllum commune - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Improved protocols for functional analysis in the pathogenic fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient selection of phleomycin-resistant Saccharomyces cerevisiae transformants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fgsc.net [fgsc.net]
- 12. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 13. dtu.bio-aware.com [dtu.bio-aware.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Inactivation of Phleomycin G in Media
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the inactivation of Phleomycin G in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a glycopeptide antibiotic belonging to the bleomycin family, isolated from Streptomyces verticillus. It is commonly used as a selective agent in molecular biology for bacteria, fungi, yeast, plant, and animal cells.[1][2] Its mechanism of action involves binding to and intercalating with DNA. In the presence of a metal ion cofactor, typically copper or iron, and oxygen, this compound generates reactive oxygen species (ROS) that lead to single- and double-strand breaks in the DNA, ultimately inhibiting DNA synthesis and causing cell death.[1][3] Resistance to Phleomycin is conferred by the Sh ble gene, which produces a protein that binds to the antibiotic and prevents it from cleaving DNA.[1][2][4]
Q2: Why would I need to inactivate this compound in my culture media?
There are several experimental scenarios where inactivating this compound is necessary:
-
Switching from selection to a non-selective phase: After successfully selecting for genetically modified cells, you may want to remove the selective pressure to assess the stability of the genetic modification or to study the cells in a more physiological state.
-
Preparing conditioned media: If you are collecting conditioned media for downstream experiments, the presence of active this compound could be toxic to recipient cells that are not resistant.
-
Waste disposal: Before disposing of large volumes of media containing this compound, it is good laboratory practice to inactivate the antibiotic to prevent environmental contamination.
Q3: What are the primary methods for inactivating this compound?
This compound can be effectively inactivated by two main methods:
-
Chemical Inactivation: Treatment with a strong oxidizing agent like sodium hypochlorite (bleach).
-
pH Adjustment: Exposure to highly acidic or basic conditions.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cells are dying after transferring to supposedly "inactivated" media. | Incomplete inactivation of this compound. | - Ensure the correct concentration and volume of the inactivating agent (e.g., sodium hypochlorite) were used. - Verify that the incubation time for the inactivation reaction was sufficient. - After pH-based inactivation, ensure the media was properly neutralized back to a physiological pH (typically 7.2-7.4) before use.[5] |
| Wild-type (non-resistant) cells are growing in media that should contain active this compound. | This compound has been unintentionally inactivated. | - Check the pH of your culture medium; higher pH can increase Phleomycin's activity, while very low or high pH can inactivate it.[2] - Ensure that the Phleomycin stock solution has been stored correctly (typically at -20°C for long-term storage) and has not undergone multiple freeze-thaw cycles.[1] - Avoid exposing the media to strong reducing or oxidizing agents. |
| Inconsistent results with this compound selection. | Variability in media composition or experimental conditions. | - The activity of this compound can be reduced in hypertonic media.[2] - The sensitivity of cells to Phleomycin is pH-dependent; higher pH increases sensitivity.[2] - Ensure consistent lot numbers for media and supplements, as batch-to-batch variations can affect pH and ionic strength. |
| Precipitate forms in the media after adding the inactivation agent. | Reaction of the inactivating agent with media components. | - This can occur with high concentrations of inactivating agents. Consider using a lower concentration for a longer duration. - After inactivation, filter-sterilize the medium to remove any precipitate before use. |
Experimental Protocols
Protocol 1: Chemical Inactivation using Sodium Hypochlorite
This protocol is a widely applicable method for the complete degradation of this compound.
Materials:
-
This compound-containing cell culture medium
-
Sodium hypochlorite (NaOCl) solution (household bleach, typically 5.25-8.25%)
-
Sodium hydroxide (NaOH)
-
Sterile filtration unit (0.22 µm pore size)
Procedure:
-
To the this compound-containing medium, add NaOH to a final concentration of 5% and sodium hypochlorite to a final concentration of 0.1%.
-
Mix thoroughly and incubate at room temperature for a minimum of 10 minutes.
-
After incubation, the this compound will be inactivated.
-
Caution: This treatment will significantly alter the pH and composition of the media, making it unsuitable for further cell culture. This method is primarily intended for waste disposal.
Protocol 2: Inactivation by pH Adjustment
This method is useful if you intend to reuse the media, as it can be neutralized. However, it's crucial to validate that the pH shifts do not negatively impact critical media components for your specific cell type.
Materials:
-
This compound-containing cell culture medium
-
Sterile 1 M HCl
-
Sterile 1 M NaOH
-
Sterile pH meter or pH indicator strips
-
Sterile filtration unit (0.22 µm pore size)
Procedure:
Acid Inactivation:
-
Slowly add 1 M HCl to the medium to lower the pH to below 4.0.
-
Incubate for at least 1 hour at room temperature.
-
Carefully neutralize the medium by adding 1 M NaOH until the pH returns to the desired physiological range (e.g., 7.2-7.4).
-
Filter-sterilize the medium before use.
Alkaline Inactivation:
-
Slowly add 1 M NaOH to the medium to raise the pH to above 10.0.
-
Incubate for at least 1 hour at room temperature.
-
Carefully neutralize the medium by adding 1 M HCl until the pH returns to the desired physiological range.
-
Filter-sterilize the medium before use.
Protocol 3: Validation of this compound Inactivation
It is essential to validate your inactivation protocol to ensure that all antibiotic activity has been eliminated.
Materials:
-
Inactivated this compound-containing medium
-
Phleomycin-sensitive (wild-type) cell line
-
Control medium (without this compound)
-
Positive control medium (with a known active concentration of this compound)
-
Cell culture plates and reagents
Procedure:
-
Plate the Phleomycin-sensitive cells at a low density in a multi-well plate.
-
Culture the cells in three different media:
-
Test Condition: Inactivated this compound-containing medium.
-
Negative Control: Standard culture medium without this compound.
-
Positive Control: Standard culture medium with a concentration of this compound known to be toxic to the cells.
-
-
Incubate the cells for a period sufficient to observe cell death in the positive control (typically 3-7 days).
-
Assess cell viability using a suitable method (e.g., microscopy for cell morphology and confluence, or a cell viability assay like MTT or trypan blue exclusion).
-
Successful Inactivation: Cells in the "Test Condition" should appear healthy and proliferate, similar to the "Negative Control." Cells in the "Positive Control" should show signs of toxicity and cell death.
Data Presentation
Table 1: Summary of this compound Inactivation Methods
| Method | Agent | Mechanism | Advantages | Disadvantages | Recommended Use |
| Chemical Inactivation | Sodium Hypochlorite (NaOCl) | Oxidation and degradation of the Phleomycin molecule.[6][7] | - Rapid and complete inactivation. - Well-suited for large volumes. | - Alters media composition, making it unsuitable for reuse. - Corrosive and requires careful handling. | Waste disposal. |
| pH Adjustment | Acid (e.g., HCl) or Base (e.g., NaOH) | Hydrolysis and structural alteration of the Phleomycin molecule. | - Media can be neutralized and potentially reused. - Simple to perform. | - May affect the stability of media components (e.g., vitamins, amino acids). - Requires careful pH monitoring and adjustment. | Experiments requiring the removal of selective pressure. |
| Inhibition (Not Inactivation) | Chelating Agents (e.g., EDTA, deferoxamine) | Sequesters the metal ion cofactor (Fe²⁺ or Cu²⁺) required for Phleomycin's DNA cleavage activity. | - Reversible inhibition. - Less harsh on media components. | - Does not degrade the Phleomycin molecule. - Activity can be restored if the chelating agent is removed or saturated. | Temporary inhibition of Phleomycin activity. |
Visualizations
Caption: Workflow for the inactivation and validation of this compound in cell culture media.
Caption: Signaling pathway of this compound's mechanism of action and points of inactivation.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. genaxxon.com [genaxxon.com]
- 3. researchgate.net [researchgate.net]
- 4. invivogen.com [invivogen.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Studies on the reaction between sodium hypochlorite and proteins: 1. Physico-chemical study of the course of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating Phleomycin G Transformants: A Comparative Guide to PCR and its Alternatives
For researchers in genetics, molecular biology, and drug development, the successful selection of transformed cells is a critical step. Phleomycin G is a widely used selection agent, and subsequent validation of these transformants is paramount to ensure the presence and integrity of the inserted gene. This guide provides a comprehensive comparison of Polymerase Chain Reaction (PCR) based validation with other common techniques, offering detailed protocols and experimental data to inform your workflow.
Quick Comparison: PCR vs. Alternative Validation Methods
| Feature | Colony PCR | qPCR | Southern Blotting |
| Principle | Amplification of a specific DNA fragment from a colony. | Real-time detection and quantification of DNA amplification. | Detection of a specific DNA sequence in a DNA sample using a labeled probe. |
| Primary Application | High-throughput screening of putative transformants. | Gene copy number determination and expression analysis. | Definitive confirmation of transgene integration and copy number. |
| Turnaround Time | Fast (hours) | Fast (hours) | Slow (days) |
| Sensitivity | High | Very High | High |
| Quantitative | No | Yes | Semi-quantitative |
| Cost | Low | Moderate | High |
| DNA Requirement | Low (from a single colony) | Low | High |
| Technical Expertise | Low to Moderate | Moderate | High |
| False Positives | Can be an issue due to plasmid contamination.[1][2][3] | Less prone to false positives from contamination compared to colony PCR.[4][5] | Very low risk of false positives. |
In-Depth Look: PCR for Transformant Validation
PCR is a rapid and cost-effective method for screening a large number of potential transformants. The most common approach is colony PCR, where a small amount of a yeast or bacterial colony is directly used as the template for the PCR reaction.[6][7][8][9][10]
Experimental Workflow for Colony PCR
The following diagram outlines the typical workflow for validating this compound-selected transformants using colony PCR.
References
- 1. Contaminating insert degradation by preincubation colony PCR: a method for avoiding false positives in transformant screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Quantitative real-time PCR eliminates false-positives in colony screening PCR [agris.fao.org]
- 5. Rapid Screening of Recombinant Plasmids by Direct Colony Quantitative Real-Time PCR [scirp.org]
- 6. dawson.omrf.org [dawson.omrf.org]
- 7. static.igem.wiki [static.igem.wiki]
- 8. Yeast Colony PCR: It doesn't get any easier than this! [protocols.io]
- 9. research.fredhutch.org [research.fredhutch.org]
- 10. static.igem.org [static.igem.org]
Phleomycin G vs. Hygromycin B: A Comparative Guide for Fungal Transformation
For researchers, scientists, and drug development professionals navigating the selection of dominant markers for fungal transformation, the choice between Phleomycin G and Hygromycin B is a critical one. This guide provides an objective comparison of their performance, supported by experimental data, to inform this crucial decision in genetic engineering and drug discovery.
The successful introduction of foreign DNA into fungal cells is a cornerstone of modern molecular biology, enabling functional gene analysis, strain improvement, and the development of novel therapeutics. The selection of transformed cells from a vast population of untransformed ones relies on the use of selectable markers, with antibiotic resistance genes being a common and effective choice. Among the arsenal of selection agents, this compound and Hygromycin B have emerged as two of the most widely utilized antibiotics for fungal transformation. This guide delves into a detailed comparison of these two agents, examining their mechanisms of action, efficacy, and practical considerations in experimental workflows.
Performance Comparison at a Glance
| Feature | This compound | Hygromycin B |
| Mechanism of Action | Induces DNA double-strand breaks.[1][2] | Inhibits protein synthesis by interfering with ribosomal translocation.[3][4][5][6] |
| Resistance Gene | ble from Streptoalloteichus hindustanus[1][2] | hph from Escherichia coli[5][7] |
| Reported Concentration Range for Fungi | 5 - 100 µg/mL[8][9] | 20 - 200 µg/mL[10][11] |
| Transformation Efficiency | Can increase transformation efficiency, even at non-selective concentrations.[1][2] | Generally provides effective selection of transformants.[11][12] |
| Integration Events | Promotes single-copy integration of transgenes.[1] | Can result in single or multiple integration events. |
| Potential Issues | Can be mutagenic even to resistant strains, leading to aberrant morphologies.[1][2] | High concentrations can be toxic to some fungal species; effectiveness can be species-dependent.[10][13] |
| Spectrum of Activity | Broad spectrum against bacteria, fungi, plant, and animal cells.[9] | Active against bacteria, fungi, and other eukaryotic cells.[3][7] |
In-Depth Analysis
Mechanism of Action
This compound, a member of the bleomycin family of glycopeptide antibiotics, exerts its cytotoxic effect by binding to and cleaving DNA, causing double-strand breaks.[1][2] This mode of action is distinct from that of Hygromycin B, an aminoglycoside antibiotic that inhibits protein synthesis.[3][4][5][6] Hygromycin B binds to the ribosomal subunits, interfering with the translocation step of elongation and leading to mistranslation and ultimately cell death.[4][6]
The resistance to this compound is conferred by the product of the ble gene, which encodes a protein that binds to the antibiotic and prevents it from interacting with DNA.[1][2] In contrast, Hygromycin B resistance is mediated by the hph gene, which encodes a phosphotransferase that inactivates the antibiotic through phosphorylation.[5][7]
Transformation Efficiency and Integration
A notable characteristic of this compound is its reported ability to enhance transformation efficiency.[1][2] Studies have shown that the presence of even non-selective concentrations of this compound during the initial stages of protoplast regeneration can significantly increase the number of transformants obtained.[1][2] This phenomenon is thought to be related to the DNA-damaging properties of the antibiotic, which may stimulate the cell's own DNA repair mechanisms and facilitate the integration of foreign DNA.[1] Furthermore, the use of this compound has been associated with a higher frequency of single-copy integration events, which is often desirable for stable and predictable transgene expression.[1]
Hygromycin B is a robust and widely used selection agent that effectively selects for transformed fungal cells. While it may not actively enhance the transformation process in the same way as this compound, it provides stringent selection, leading to a high proportion of stable transformants. The number of integration events with Hygromycin B selection can vary and is influenced by factors such as the transformation protocol and the host organism.
Potential Off-Target Effects and Considerations
A significant drawback of this compound is its potential for mutagenicity, even in cells carrying the resistance gene.[1][2] This can lead to aberrant colony morphologies and other undesirable phenotypic changes in the transformed fungi.[1][2] Therefore, careful screening and characterization of transformants are crucial when using this compound.
The effectiveness of Hygromycin B can be highly dependent on the fungal species and even the specific strain being used. Some fungi exhibit natural resistance to Hygromycin B, rendering it an unsuitable selection marker.[10] It is therefore essential to determine the minimal inhibitory concentration (MIC) for the specific fungal strain prior to transformation experiments.
Experimental Protocols
General Fungal Protoplast Transformation Workflow
The following is a generalized protocol for fungal transformation using either this compound or Hygromycin B for selection. Specific parameters such as enzyme concentrations, incubation times, and antibiotic concentrations should be optimized for the particular fungal species and strain.
1. Protoplast Preparation:
-
Grow the fungal mycelium in a suitable liquid medium.
-
Harvest the mycelium by filtration.
-
Resuspend the mycelium in an osmotic stabilizer solution (e.g., 1 M Sorbitol).
-
Add a cell wall-lysing enzyme cocktail (e.g., Glucanex, Driselase) and incubate until protoplasts are released.
-
Separate the protoplasts from the mycelial debris by filtration.
-
Wash the protoplasts with the osmotic stabilizer solution.
2. Transformation:
-
Resuspend the protoplasts in an appropriate transformation buffer.
-
Add the transforming DNA (plasmid containing the resistance gene).
-
Add polyethylene glycol (PEG) solution to facilitate DNA uptake and incubate.
-
Wash the protoplasts to remove the PEG.
3. Regeneration and Selection:
-
Resuspend the protoplasts in a regeneration medium containing an osmotic stabilizer.
-
Plate the protoplasts on a solid regeneration medium.
-
After a period of regeneration, overlay the plates with a top agar containing the appropriate concentration of either this compound or Hygromycin B. Alternatively, the antibiotic can be directly incorporated into the regeneration medium.
-
Incubate the plates until transformant colonies appear.
4. Verification of Transformants:
-
Subculture putative transformants onto fresh selective medium to confirm resistance.
-
Perform molecular analysis (e.g., PCR, Southern blotting) to confirm the presence and integration of the transgene.
Determining Minimal Inhibitory Concentration (MIC)
Before performing a transformation, it is crucial to determine the lowest concentration of the antibiotic that completely inhibits the growth of the wild-type fungal strain.
-
Prepare a series of agar plates containing a range of antibiotic concentrations.
-
Inoculate the plates with a standardized amount of fungal spores or mycelial fragments.
-
Incubate the plates under optimal growth conditions.
-
The MIC is the lowest concentration of the antibiotic at which no growth is observed.
Visualizing the Mechanisms and Workflows
Caption: A generalized workflow for fungal transformation.
Caption: Mechanisms of action for this compound and Hygromycin B.
Conclusion
The choice between this compound and Hygromycin B for fungal transformation depends on the specific research goals and the fungal system being investigated. This compound offers the potential for increased transformation efficiency and a higher likelihood of single-copy integrations, but its mutagenic properties necessitate careful screening of transformants. Hygromycin B provides a reliable and stringent selection method, though its efficacy can be species-dependent, requiring preliminary MIC determination. By understanding the distinct characteristics of each antibiotic and conducting appropriate optimization experiments, researchers can select the most suitable tool to advance their fungal genetics and drug development endeavors.
References
- 1. Phleomycin Increases Transformation Efficiency and Promotes Single Integrations in Schizophyllum commune - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Hygromycin B - Wikipedia [en.wikipedia.org]
- 4. Structural basis for hygromycin B inhibition of protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agscientific.com [agscientific.com]
- 8. Improved protocols for functional analysis in the pathogenic fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Genetic Transformation of the Filamentous Fungus Pseudogymnoascus verrucosus of Antarctic Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trichoderma Transformation [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
Unraveling Cross-Resistance: A Comparative Guide to Phleomycin G and Other Antibiotics
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is critical for effective experimental design and therapeutic development. This guide provides an objective comparison of Phleomycin G's cross-resistance profile with other antibiotics, supported by experimental data and detailed methodologies.
This compound, a member of the bleomycin family of glycopeptide antibiotics, exerts its cytotoxic effects by intercalating into DNA and inducing double-strand breaks. This mechanism is contingent on the presence of metal ions and the generation of reactive oxygen species. Resistance to this compound and its structural relatives, such as Bleomycin and Zeocin, is primarily conferred by the Sh ble gene. This gene encodes a protein that binds to the antibiotic, preventing it from cleaving DNA.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
It is well-established that cross-resistance is highly probable among antibiotics within the same family that share a common mechanism of action and resistance. Therefore, organisms or cells expressing the Sh ble gene product are expected to exhibit resistance not only to this compound but also to Bleomycin and Zeocin.[1][2]
Conversely, a lack of cross-resistance is anticipated between this compound and antibiotics with distinct mechanisms of action. For instance, Zeocin, a member of the bleomycin family, has been shown to be effective for selecting cells that are already resistant to other antibiotics like G418 (an aminoglycoside that inhibits protein synthesis), hygromycin B (an aminocyclitol that inhibits protein synthesis), blasticidin S (a nucleoside antibiotic that inhibits protein synthesis), or puromycin (an aminonucleoside antibiotic that causes premature chain termination during translation).[3] This suggests that the resistance mechanism conferred by the Sh ble gene is specific to the bleomycin family of antibiotics and does not extend to these other classes of antibiotics.
Table 1: Predicted Cross-Resistance Profile of this compound
| Antibiotic | Antibiotic Class | Mechanism of Action | Predicted Cross-Resistance with this compound |
| Bleomycin | Glycopeptide | DNA intercalation and cleavage | Yes |
| Zeocin | Glycopeptide | DNA intercalation and cleavage | Yes |
| G418 (Geneticin) | Aminoglycoside | Inhibition of protein synthesis | No |
| Hygromycin B | Aminocyclitol | Inhibition of protein synthesis | No |
| Blasticidin S | Nucleoside | Inhibition of protein synthesis | No |
| Puromycin | Aminonucleoside | Premature chain termination | No |
| Kanamycin | Aminoglycoside | Inhibition of protein synthesis | No |
| Ampicillin | β-lactam | Inhibition of cell wall synthesis | No |
| Tetracycline | Tetracycline | Inhibition of protein synthesis | No |
| Ciprofloxacin | Fluoroquinolone | Inhibition of DNA gyrase | No |
Experimental Protocols
Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure to determine the MIC of an antibiotic against a specific microorganism.
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial or yeast culture in logarithmic growth phase
-
Appropriate sterile culture medium (e.g., Mueller-Hinton Broth for bacteria, YPD for yeast)
-
Stock solutions of this compound and other antibiotics to be tested
-
Sterile diluent (e.g., saline or culture medium)
-
Incubator
Procedure:
-
Prepare Antibiotic Dilutions: Create a serial two-fold dilution of each antibiotic in the culture medium directly in the wells of the 96-well plate. The concentration range should span the expected MIC.
-
Inoculum Preparation: Dilute the microbial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add a standardized volume of the inoculum to each well of the microtiter plate, including a positive control well (no antibiotic) and a negative control well (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Signaling Pathways in Bleomycin Resistance
The cellular response to DNA damage induced by bleomycin-family antibiotics involves complex signaling pathways. In mammalian cells, the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases are key sensors of DNA double-strand breaks. Their activation triggers a cascade of downstream signaling events, often involving the tumor suppressor protein p53, leading to cell cycle arrest, DNA repair, or apoptosis.
Caption: Mechanism of this compound action and resistance.
The diagram above illustrates the dual fate of this compound upon entering a cell. In susceptible cells, it translocates to the nucleus, intercalates with DNA, and causes double-strand breaks. This damage activates the ATM/ATR signaling pathway, leading to p53 phosphorylation and subsequent cell cycle arrest, DNA repair, or apoptosis. In resistant cells expressing the Sh ble gene, the Sh ble protein binds to this compound in the cytoplasm, inactivating it and preventing it from reaching the nuclear DNA.
Experimental Workflow for Cross-Resistance Determination
A systematic approach is necessary to experimentally validate predicted cross-resistance patterns.
Caption: Workflow for determining antibiotic cross-resistance.
This workflow outlines the key steps for assessing cross-resistance. By comparing the MIC values of various antibiotics against both wild-type and Sh ble expressing strains, researchers can quantitatively determine the extent of cross-resistance. A significant increase in the MIC for a particular antibiotic in the resistant strain compared to the wild-type would indicate cross-resistance.
References
Assessing Off-Target Effects of Phleomycin G Selection: A Comparative Guide
In the realm of genetic engineering and recombinant protein production, the selection of successfully transfected or transduced cells is a critical step. Phleomycin G, a glycopeptide antibiotic of the bleomycin family, is a commonly used selection agent. Its efficacy is owed to its ability to cause DNA strand breaks in non-resistant cells. However, this very mechanism raises concerns about its potential off-target effects on the selected cells, which could have significant implications for experimental outcomes and the integrity of cell-based products. This guide provides a comparative analysis of this compound and other commonly used selection antibiotics, focusing on their off-target effects, and offers experimental protocols for their assessment.
Mechanism of Action: A Double-Edged Sword
This compound, and its close relative Zeocin™, exert their cytotoxic effects by intercalating into DNA and inducing single- and double-strand breaks.[1][2] This process is dependent on the presence of a metal cofactor, typically copper, and the generation of reactive oxygen species (ROS).[2] While highly effective for selection, this direct DNA-damaging activity is the primary source of its off-target effects.
In contrast, other popular selection antibiotics function through different mechanisms, primarily by inhibiting protein synthesis. These include:
-
Puromycin: An aminonucleoside antibiotic that mimics aminoacyl-tRNA, causing premature chain termination during translation.[3][4]
-
G418 (Geneticin): An aminoglycoside antibiotic that binds to the 80S ribosome, interfering with protein synthesis.[3][5]
-
Hygromycin B: An aminoglycoside that inhibits protein synthesis by disrupting translocation and causing mistranslation on the 70S ribosome.[5]
The fundamental difference in their mechanisms of action suggests that this compound has a higher intrinsic potential for genotoxicity compared to protein synthesis inhibitors.
Comparative Analysis of Off-Target Effects
While direct comparative studies comprehensively evaluating the off-target effects of all common selection antibiotics are limited, existing evidence and mechanistic understanding allow for a comparative assessment.
Cytotoxicity
The primary and intended effect of a selection antibiotic is cytotoxicity towards non-resistant cells. However, even in resistant cells, residual toxicity can persist, impacting cell health and growth. The ideal selection agent should exhibit a wide therapeutic window, meaning a large difference between the concentration required to kill non-resistant cells and the concentration that affects resistant cells.
A study comparing the efficiency of several selection antibiotics in generating stable HEK293 and COS7 cell lines provides indirect evidence of their relative cytotoxicity and impact on transgene expression.[6] The results indicated that Zeocin™ (a formulation of phleomycin D1) selection resulted in cell populations with the highest and most homogenous levels of transgene expression, suggesting a stringent selection process.[6] This stringency, however, may also imply a higher potential for off-target effects in surviving cells.
Table 1: Comparison of Common Selection Antibiotics
| Antibiotic | Mechanism of Action | Typical Working Concentration (Mammalian Cells) | Potential Off-Target Effects |
| This compound / Zeocin™ | DNA intercalation and cleavage, causing single and double-strand breaks.[1][2] | 50 - 1000 µg/mL[7] | High potential for genotoxicity (mutations, chromosomal aberrations), cytotoxicity.[8][9] |
| Puromycin | Premature chain termination during protein synthesis.[3][4] | 1 - 10 µg/mL[7] | Cytotoxicity, potential for off-target effects on protein synthesis fidelity. |
| G418 (Geneticin) | Inhibition of protein synthesis by binding to the 80S ribosome.[3][5] | 100 - 800 µg/mL[5] | Cytotoxicity, potential for off-target effects on translation. |
| Hygromycin B | Inhibition of protein synthesis by disrupting translocation and causing mistranslation.[5] | 10 - 400 µg/mL[5] | Cytotoxicity, potential for off-target effects on translational accuracy. |
Genotoxicity
The most significant concern with this compound is its genotoxicity. Its DNA-damaging mechanism can lead to mutations, chromosomal aberrations, and genomic instability in the selected cell population.[8][9] Studies on bleomycin, a structurally similar compound, have extensively documented its genotoxic potential.[10][11] Phleomycin has been shown to be even more effective than bleomycin in producing genetic changes in yeast.[8]
While protein synthesis inhibitors are generally considered less genotoxic, they are not entirely devoid of such effects. Cellular stress resulting from inhibited protein synthesis can indirectly lead to DNA damage. However, the direct DNA-damaging action of this compound places it in a higher risk category for genotoxicity.
Experimental Protocols for Assessing Off-Target Effects
To empirically assess the off-target effects of this compound and other selection antibiotics, a combination of cytotoxicity and genotoxicity assays is recommended.
Cytotoxicity Assay: The Kill Curve
A kill curve is a dose-response experiment to determine the minimum antibiotic concentration required to kill all non-transfected cells within a specific timeframe. This is a crucial first step to establish the appropriate working concentration for selection and to assess the cytotoxic profile of the antibiotic on a particular cell line.
Protocol:
-
Cell Seeding: Seed the parental (non-resistant) cell line in a multi-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
Antibiotic Treatment: The following day, replace the medium with fresh medium containing a range of antibiotic concentrations. Include a no-antibiotic control.
-
Incubation and Observation: Incubate the cells and observe them for signs of cytotoxicity (e.g., rounding, detachment, lysis) daily.
-
Medium Replacement: Refresh the antibiotic-containing medium every 2-3 days.
-
Viability Assessment: After a predetermined period (e.g., 7-14 days), assess cell viability using methods such as Trypan Blue exclusion, MTT assay, or a commercially available cell viability kit.
-
Determination of Minimum Lethal Concentration: The lowest concentration that results in complete cell death is the minimum lethal concentration to be used for selection.
Genotoxicity Assay: The Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. It provides a direct measure of the genotoxic potential of a compound.
Protocol:
-
Cell Treatment: Expose the selected (resistant) cell line to the working concentration of the selection antibiotic for a defined period. Include untreated resistant cells as a negative control and cells treated with a known genotoxic agent (e.g., hydrogen peroxide) as a positive control.
-
Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.
Transcriptomic and Proteomic Analysis
To gain a more global understanding of the cellular response to selection antibiotics, transcriptomic (RNA-seq) and proteomic analyses can be employed. These techniques can reveal alterations in gene expression and protein abundance, providing insights into activated signaling pathways and cellular stress responses. While no direct comparative 'omics' studies for this specific purpose are readily available, the methodologies are well-established.
Experimental Workflow:
-
Cell Culture and Treatment: Culture the selected cell lines in the presence of the respective antibiotics.
-
Sample Preparation: Isolate RNA or protein from the cell lysates.
-
RNA-Sequencing or Mass Spectrometry: Perform RNA-sequencing for transcriptomic analysis or mass spectrometry-based proteomics.
-
Data Analysis: Analyze the data to identify differentially expressed genes or proteins compared to untreated control cells.
-
Pathway Analysis: Use bioinformatics tools to identify cellular pathways that are significantly affected by the antibiotic treatment.
Visualizing Workflows and Pathways
Caption: Workflow for assessing off-target effects.
Caption: Mechanism of this compound-induced DNA damage.
Conclusion and Recommendations
The choice of a selection antibiotic is a critical decision that can influence the outcome and interpretation of experiments. This compound, due to its DNA-damaging mechanism of action, carries a higher intrinsic risk of off-target genotoxic effects compared to antibiotics that inhibit protein synthesis. While it offers stringent selection, researchers must be aware of the potential for introducing unintended genetic alterations in their cell lines.
For applications where genomic integrity is paramount, such as in the production of therapeutic proteins or for studies of gene function, it is advisable to:
-
Consider Alternatives: Whenever possible, consider using selection antibiotics with non-genotoxic mechanisms of action, such as Puromycin, G418, or Hygromycin B.
-
Thoroughly Characterize Selected Cells: If this compound is used, it is crucial to thoroughly characterize the resulting cell clones for genomic integrity.
-
Perform Comparative Assessments: When establishing new protocols, a comparative assessment of different selection agents for their impact on cell viability, transgene expression, and genotoxicity is recommended.
By carefully considering the potential off-target effects and employing rigorous validation methods, researchers can minimize the confounding variables introduced by the selection process and ensure the reliability and reproducibility of their results.
References
- 1. Antimicrobial-Induced DNA Damage and Genomic Instability in Microbial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sulphydryl-mediated DNA breakage by phlemomycin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 6. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Genetic changes and bioassays in bleomycin- and phleomycin-treated cells, and their relationship to chromosomal breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Genotoxicity of bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bleomycin-induced genotoxicity in vitro in human peripheral blood lymphocytes evidenced as complex chromosome- and chromatid-type aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Sh ble Gene Expression for Phleomycin G Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Streptoalloteichus hindustanus ble (Sh ble) gene, which confers resistance to Phleomycin G, with other commonly used antibiotic resistance markers. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting and validating the most suitable resistance marker for their specific applications.
Executive Summary
The selection of an appropriate antibiotic resistance gene is a critical step in molecular biology and genetic engineering. The Sh ble gene, conferring resistance to this compound (also known as Zeocin™), presents a robust option for selection in a wide range of organisms, including bacteria, yeast, plants, and mammalian cells.[1] This guide compares the performance of the Sh ble gene with two other widely used selectable markers: neomycin phosphotransferase II (nptII), which provides resistance to G418 (Geneticin®), and hygromycin phosphotransferase (hpt), which confers resistance to hygromycin B.[1][2] The comparison focuses on key performance indicators such as selection efficiency and the expression levels of the resistance-conferring proteins.
Comparison of Antibiotic Resistance Gene Performance
The following tables summarize the key characteristics and performance metrics of the Sh ble, nptII, and hpt antibiotic resistance genes.
Table 1: General Characteristics of Antibiotic Resistance Genes
| Feature | Sh ble | nptII | hpt |
| Antibiotic | This compound / Zeocin™ | G418 / Geneticin® | Hygromycin B |
| Mechanism of Action | Binds to phleomycin, preventing DNA cleavage[1] | Phosphorylates and inactivates G418 | Phosphorylates and inactivates hygromycin B |
| Organism of Origin | Streptoalloteichus hindustanus | Transposon Tn5 from E. coli | Escherichia coli |
| Typical Working Concentration (Mammalian Cells) | 5 - 50 µg/mL[2] | 100 - 1000 µg/mL[2] | 50 - 400 µg/mL[1] |
Table 2: Comparative Performance Metrics
| Performance Metric | Sh ble (Phleomycin) | nptII (G418) | hpt (Hygromycin B) |
| Selection Time (Mammalian Cells) | 5 days - 3 weeks[2] | 10 - 14 days[2] | 7 - 10 days |
| Relative Protein Expression Level for Resistance | High | Low to Moderate | Moderate |
| Selection Efficiency (Colony Formation) | High | Moderate | High |
| Reported Selectivity Factor (SF) * | Not directly reported | 5.8 (HeLa), 40.7 (BHK-21)[3][4] | 22 (HeLa), 39.8 (BHK-21)[3][4] |
*The Selectivity Factor (SF) is the ratio of the IC50 of resistant cells to sensitive cells, indicating the selection capacity of the antibiotic.[3][4] A higher SF suggests a more robust selection.[3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the expression of antibiotic resistance genes and assess their efficacy.
Determination of Optimal Antibiotic Concentration (Kill Curve Assay)
A kill curve is essential to determine the minimum antibiotic concentration required to kill non-transfected cells.
Protocol:
-
Cell Plating: Seed the parental (non-transfected) cell line in a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
Antibiotic Addition: 24 hours after seeding, replace the medium with fresh medium containing a range of antibiotic concentrations. For Phleomycin, a range of 5 to 100 µg/mL can be tested. For G418, test 100 to 1000 µg/mL. For Hygromycin B, a range of 50 to 500 µg/mL is recommended. Include a no-antibiotic control.
-
Incubation and Observation: Incubate the cells and observe them daily for signs of cytotoxicity.
-
Medium Change: Replace the selective medium every 2-3 days.
-
Endpoint Analysis: After 7-14 days, determine the lowest antibiotic concentration that results in complete cell death. This concentration should be used for the selection of stably transfected cells.
Validation of Resistance Gene Expression
Gene expression can be validated at both the mRNA and protein levels.
Protocol:
-
RNA Extraction: Isolate total RNA from both transfected and non-transfected (control) cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, primers specific for the resistance gene (Sh ble, nptII, or hpt), and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression level of the resistance gene in transfected cells compared to the control.
Protocol:
-
Protein Extraction: Lyse transfected and non-transfected cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the resistance protein (Sh ble, NPTII, or HPT). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A housekeeping protein (e.g., β-actin, GAPDH) should also be probed as a loading control.
Protocol:
-
Coating: Coat the wells of a 96-well plate with a capture antibody specific to the resistance protein.
-
Blocking: Block the wells to prevent non-specific binding.
-
Sample Addition: Add the protein lysates from transfected and non-transfected cells to the wells. Include a standard curve using known concentrations of the purified resistance protein.
-
Detection: Add a detection antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a substrate to produce a colorimetric signal.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The concentration of the resistance protein in the samples can be determined from the standard curve.
Colony Formation Assay for Selection Efficiency
This assay determines the ability of transfected cells to survive and form colonies under antibiotic selection.
Protocol:
-
Transfection: Transfect the target cells with a plasmid containing the resistance gene.
-
Plating: 48 hours post-transfection, plate the cells at a low density in a 6-well or 10 cm plate.
-
Selection: Add the predetermined optimal concentration of the respective antibiotic (Phleomycin, G418, or Hygromycin B) to the culture medium.
-
Incubation: Incubate the plates for 1-3 weeks, replacing the selective medium every 3-4 days.
-
Staining and Counting: Once colonies are visible, fix and stain them with crystal violet. Count the number of colonies to determine the colony formation efficiency.
Visualizations
The following diagrams illustrate key workflows and mechanisms described in this guide.
References
A Head-to-Head Battle: Phleomycin G vs. Blasticidin for Mammalian Cell Selection
For researchers in cell biology and drug development, the selection of a robust and efficient antibiotic is a critical step in establishing stable mammalian cell lines. This guide provides a comprehensive comparison of two commonly used selection agents: Phleomycin G and Blasticidin. We delve into their mechanisms of action, practical applications, and present experimental data to guide your choice for optimal performance in mammalian cell culture.
At a Glance: Key Differences
| Feature | This compound | Blasticidin S |
| Mechanism of Action | Intercalates into DNA, causing double-strand breaks.[1] | Inhibits protein synthesis by blocking peptide bond formation.[2][3][4] |
| Resistance Gene | Sh ble (Streptoalloteichus hindustanus)[1][5][6] | bsr (Bacillus cereus) or BSD (Aspergillus terreus)[2][4] |
| Typical Working Concentration | 5 - 50 µg/mL[7][8][9] | 1 - 10 µg/mL (can be up to 100 µg/mL depending on the cell line)[4][9][10][11][12] |
| Selection Time | Foci visible in 5 days to 3 weeks.[8] | Selection can be achieved within 7 days.[10] |
| Effect on Protein Expression | May lead to higher and more homogenous recombinant protein expression.[10][13] | May result in lower and more variable recombinant protein expression.[10][13] |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and Blasticidin lies in their mode of action at the cellular level.
This compound , a member of the bleomycin family of antibiotics, exerts its cytotoxic effects by directly targeting the cell's genetic material. It intercalates into the DNA double helix, leading to single and double-strand breaks.[1] This DNA damage ultimately triggers cell death in non-resistant cells. Resistance is conferred by the Sh ble gene, which produces a protein that binds to this compound, preventing it from interacting with DNA.[1][14]
Blasticidin S , on the other hand, is a nucleoside antibiotic that halts protein synthesis.[2][3][4] It specifically inhibits peptide-bond formation by the ribosome, a critical step in translating messenger RNA into protein.[2][3] Cells that express a resistance gene, either bsr or BSD, produce a deaminase that inactivates Blasticidin, allowing them to survive.[2][4]
Figure 1. Mechanisms of action for this compound and Blasticidin S.
Performance in Mammalian Cell Selection
The choice of antibiotic can have a significant impact on the outcome of a stable cell line generation experiment. Key performance indicators include the speed of selection, the required concentration, and the effect on the expression of the gene of interest.
Selection Speed and Working Concentration
Blasticidin is often cited for its rapid action, with selection of resistant cells achievable within a week.[10] It is also effective at very low concentrations, typically in the range of 1-10 µg/mL for most mammalian cell lines.[9][10][12] However, the optimal concentration is highly cell-line dependent and can sometimes be as high as 100 µg/mL.[2]
This compound generally has a broader effective concentration range of 5 to 50 µg/mL.[7][8][9] The time required to isolate resistant colonies is typically longer than with Blasticidin, with foci becoming visible between 5 days and 3 weeks post-transfection.[8]
Impact on Recombinant Protein Expression
A crucial consideration for many researchers is the effect of the selection process on the expression levels of their protein of interest. A study comparing various selectable markers in HEK293 and COS7 cells revealed that the choice of antibiotic resistance gene can significantly influence transgene expression.
The study demonstrated that cell lines generated using the Blasticidin resistance gene (BsdR) displayed lower levels of recombinant protein expression and greater cell-to-cell variability. In contrast, cell lines selected with Zeocin, a member of the same bleomycin family as this compound, and conferring resistance through the BleoR (Sh ble) gene, exhibited approximately 10-fold higher levels of the linked recombinant protein and lower cell-to-cell variability in expression.[10][13] This suggests that for applications requiring high and homogenous protein expression, a this compound-based selection system may be advantageous.
Experimental Protocols
Successful stable cell line generation relies on the careful determination of the optimal antibiotic concentration for your specific cell line, a process known as a "kill curve," followed by the selection and isolation of resistant colonies.
Kill Curve Protocol
It is essential to perform a kill curve for each new cell line and each new lot of antibiotic to determine the minimum concentration that effectively kills non-transfected cells.
-
Cell Plating: Seed your mammalian cells in a multi-well plate (e.g., 24-well or 96-well) at a density that allows for several days of growth without reaching confluency. Include a control well with no antibiotic.
-
Antibiotic Addition: The following day, replace the culture medium with fresh medium containing a range of antibiotic concentrations.
-
For this compound: A typical range to test is 5, 10, 20, 40, and 50 µg/mL.
-
For Blasticidin: A typical range to test is 1, 2, 5, 10, and 20 µg/mL.
-
-
Incubation and Monitoring: Incubate the cells and monitor cell viability every 2-3 days. Replace the selective medium every 3-4 days.
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration that results in complete cell death of the non-resistant cells within 7-14 days.
Figure 2. Experimental workflow for determining the optimal antibiotic concentration (kill curve).
Stable Cell Line Generation Protocol
-
Transfection: Transfect your mammalian cells with a plasmid containing your gene of interest and the appropriate antibiotic resistance gene (Sh ble for this compound or bsr/BSD for Blasticidin).
-
Initial Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.
-
Selection: Passage the cells into fresh medium containing the predetermined optimal concentration of either this compound or Blasticidin.
-
Monitoring and Maintenance: Continue to culture the cells in the selective medium, replacing it every 3-4 days. Non-transfected cells will gradually die off.
-
Colony Isolation: Once distinct antibiotic-resistant colonies (foci) are visible, they can be individually picked using cloning cylinders or by limiting dilution.
-
Expansion: Expand the isolated clones in selective medium to generate a stable, homogenous cell line.
References
- 1. ibiantech.com [ibiantech.com]
- 2. abo.com.pl [abo.com.pl]
- 3. researchgate.net [researchgate.net]
- 4. Selection Antibiotics | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. invivogen.com [invivogen.com]
- 8. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Impact of the Expression System on Recombinant Protein Production in Escherichia coli BL21 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blasticidin S HCl | Thermo Fisher Scientific - US [thermofisher.com]
- 14. toku-e.com [toku-e.com]
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